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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Introduction & Chemical Identity The strategic incorporation of fluorine into aliphatic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction & Chemical Identity

The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry. (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6)[1] is a highly specialized, chiral building block utilized to modulate the physicochemical properties of lead compounds. By replacing a hydrogen atom or hydroxyl group with fluorine adjacent to an amine, researchers can significantly alter the basicity of the nitrogen center, thereby enhancing membrane permeability, metabolic stability, and overall oral bioavailability.

Table 1: Physicochemical Properties & Identifiers
Property / IdentifierValue / Description
Chemical Name (S)-1-Fluoro-3-methylbutan-2-amine hydrochloride
CAS Registry Number 886216-66-6[1]
Molecular Formula C5H13ClFN[1]
Molecular Weight 141.61 g/mol [1]
Precursor CAS (Boc-protected) 942275-75-4[2]
Racemic Variant CAS 1782546-47-7[]
Physical State Solid (typically white to off-white powder)

Mechanistic Significance of Fluorinated Amines in Drug Design

From an application scientist's perspective, the selection of (S)-1-Fluoro-3-methyl-2-butylamine over its non-fluorinated analog (valinol or standard alkylamines) is driven by strict causality in structure-activity relationship (SAR) optimization:

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I effect) of the primary fluorine atom decreases the pKa of the adjacent primary amine by approximately 1.5 to 2.0 units. This ensures a higher fraction of the un-ionized free base at physiological pH (7.4), which directly drives passive lipid bilayer diffusion.

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism, specifically preventing unwanted oxidation at the terminal carbon.

  • Stereochemical Fidelity: The (S)-configuration of the isopropyl side chain is critical. In target engagement, the spatial orientation of this bulky group often dictates the binding affinity within hydrophobic pockets of kinases or GPCRs.

Synthetic Methodologies & Protocols

The synthesis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride requires stringent control over reaction conditions to prevent racemization and elimination. The protocol below is designed as a self-validating system , ensuring that each intermediate is chemically verified before progression.

Synthesis_Pathway N1 L-Valinol (Chiral Pool Starting Material) N2 Boc-L-Valinol (Boc2O, TEA, DCM) N1->N2 Step 1: Amine Protection N3 (S)-N-Boc-1-fluoro-3-methyl-2-butylamine (DAST, DCM, -78°C) N2->N3 Step 2: Nucleophilic Fluorination N4 (S)-1-Fluoro-3-methyl-2-butylamine HCl (4M HCl in Dioxane) N3->N4 Step 3: Acidic Deprotection

Fig 1. Step-by-step synthetic workflow of (S)-1-Fluoro-3-methyl-2-butylamine HCl from L-Valinol.

Step-by-Step Experimental Workflow

Step 1: Amine Protection (Synthesis of Boc-L-Valinol)

  • Causality: The primary amine must be protected as a tert-butyloxycarbonyl (Boc) carbamate. If left unprotected, the amine will aggressively react with the fluorinating agent, leading to degradation.

  • Protocol: Dissolve L-valinol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) and cool to 0 °C. Dropwise add Boc-anhydride (1.1 eq). Stir for 4 hours at room temperature.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the highly polar, ninhydrin-active spot (free amine) and the appearance of a less polar, UV-inactive spot confirms full protection.

Step 2: Deoxofluorination (Synthesis of CAS 942275-75-4)[2]

  • Causality: Diethylaminosulfur trifluoride (DAST) is utilized to convert the primary alcohol to a fluoride. The reaction must be conducted at -78 °C. At higher temperatures, the bulky isopropyl group promotes E2 elimination, yielding an unwanted olefin byproduct rather than the target fluoride.

  • Protocol: Dissolve Boc-L-Valinol in anhydrous DCM under an inert argon atmosphere. Cool strictly to -78 °C. Slowly add DAST (1.5 eq) dropwise. Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench carefully with saturated aqueous NaHCO3.

  • Self-Validation: Extract the organic layer and run a crude

    
    F NMR. The presence of a distinct multiplet (typically around -220 to -230 ppm) confirms the successful incorporation of the fluorine atom.
    

Step 3: Deprotection and Salt Formation (Synthesis of CAS 886216-66-6)[1]

  • Causality: 4M HCl in dioxane is selected over trifluoroacetic acid (TFA) for deprotection. The low molecular weight of the free base (S)-1-Fluoro-3-methyl-2-butylamine makes it highly volatile. Forming the hydrochloride salt in situ ensures the product precipitates directly out of the non-polar solvent, preventing evaporative loss during isolation.

  • Protocol: Dissolve the fluorinated Boc-intermediate in minimal dioxane. Add 10 volumes of 4M HCl in dioxane. Stir at room temperature for 3 hours.

  • Self-Validation: The reaction is self-indicating; a white precipitate (the target HCl salt) will form as the Boc group is cleaved. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Analytical Characterization

To ensure the structural integrity of the synthesized batch, the following analytical parameters must be met.

Table 2: Representative Spectral Data Summary
Analytical MethodTarget Signals / ObservationsDiagnostic Significance

F NMR (400 MHz, D2O)
Multiplet ~ -225 ppmConfirms the presence of the primary aliphatic fluorine. The multiplet arises from coupling to adjacent protons (

and

).

H NMR (400 MHz, D2O)
~ 4.4 - 4.6 ppm (dm, 2H,

)
The large geminal H-F coupling constant (

Hz) is the definitive proof of successful deoxofluorination.
LC-MS (ESI+) [M+H]

= 106.1 m/z
Validates the molecular weight of the free base (

). The HCl salt dissociates in the MS source.
Chiral HPLC > 98% eeEnsures no racemization occurred at the alpha-chiral center during the DAST fluorination.

Application Workflows in Medicinal Chemistry

In drug discovery, (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is predominantly utilized in amide coupling reactions to append the fluorinated isobutyl motif onto core scaffolds.

MedChem_Workflow A Target Scaffold (Carboxylic Acid) C Amide Coupling (HATU, DIPEA) A->C B (S)-1-Fluoro-3-methyl- 2-butylamine HCl B->C D Fluorinated Lead (Improved ADME) C->D

Fig 2. Integration of the fluorinated amine building block into a medicinal chemistry workflow.

Coupling Protocol & Causality: When coupling this amine to a carboxylic acid, standard reagents like EDC/HOBt often yield poor results due to the steric hindrance of the alpha-isopropyl group.

  • Reagent Choice: HATU is the preferred coupling agent because the HOAt leaving group it generates is highly reactive toward sterically hindered amines.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) (at least 3.0 equivalents) must be used. One equivalent is consumed to neutralize the hydrochloride salt of 886216-66-6[1], freeing the amine for nucleophilic attack, while the remaining equivalents facilitate the HATU activation cycle.

References

  • bocsci.com - 1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS 1782546-47-7). Accessed for racemic variant data.
  • amadischem.com - N-Boc-1-fluoro-3-methyl-2-butylamine (CAS 942275-75-4). Accessed for Boc-protected precursor data.
  • chemscene.com - (S)-1-Fluoro-3-methylbutan-2-amine hydrochloride (CAS 886216-66-6). Accessed for primary chemical identifiers and molecular weight.

Sources

Exploratory

Technical Guide: Synthesis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

[1] Executive Summary & Structural Analysis (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 1263282-44-5) is a critical fluorinated building block used in the development of kinase inhibitors and peptidomimetics....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Analysis

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 1263282-44-5) is a critical fluorinated building block used in the development of kinase inhibitors and peptidomimetics. Structurally, it is the fluorinated analogue of L-Valinol , where the primary hydroxyl group is replaced by a fluorine atom.

The introduction of the fluorine atom at the C1 position creates a unique dipole without significantly altering the steric profile compared to the parent alcohol. However, the synthesis presents specific challenges:

  • Chemo-selectivity: Preventing elimination to the alkene (vinyl fluoride) or rearrangement of the carbon skeleton.

  • Stereo-integrity: Preserving the (S)-configuration at the C2 chiral center, particularly if the mechanism proceeds via an aziridinium intermediate.

  • Safety: Managing the hazards of deoxyfluorinating agents (DAST/Deoxo-Fluor) or HF sources.

This guide details the two most reliable synthesis routes: the Direct Deoxyfluorination Route (preferred for research scale) and the Sulfonate Displacement Route (preferred for scalability).

Retrosynthetic Analysis

The retrosynthesis disconnects the C-F bond to reveal the precursor alcohol, N-Boc-L-Valinol . This intermediate is derived from the reduction of L-Valine , a naturally occurring amino acid. The choice of the tert-butoxycarbonyl (Boc) protecting group is critical; it reduces the nucleophilicity of the nitrogen, minimizing (but not eliminating) the risk of intramolecular cyclization during activation of the alcohol.

Retrosynthesis Target (S)-1-Fluoro-3-methyl-2-butylamine HCl (Target) Intermediate N-Boc-(S)-1-Fluoro-3-methyl-2-butylamine (Protected Amine) Target->Intermediate HCl Deprotection Precursor N-Boc-L-Valinol (Key Intermediate) Intermediate->Precursor Deoxyfluorination (DAST/Deoxo-Fluor) Source L-Valine (Chiral Pool Source) Precursor->Source 1. Protection (Boc) 2. Reduction (BH3/LiAlH4)

Figure 1: Retrosynthetic disconnection showing the pathway from the chiral pool (L-Valine).

Route 1: Direct Deoxyfluorination (The Gold Standard)

This route utilizes diethylaminosulfur trifluoride (DAST ) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ) to convert the primary alcohol directly to the alkyl fluoride.

Mechanistic Insight: The Aziridinium Risk

While DAST is often described as a direct substitution reagent, in amino-alcohols, the mechanism is complex. Upon activation of the hydroxyl group (forming an alkoxy-aminosulfur difluoride intermediate), the neighboring carbamate nitrogen can attack the electrophilic carbon, forming a transient aziridinium ion .

  • Outcome: Fluoride ion opens the aziridinium ring.

  • Regioselectivity: Attack occurs preferentially at the less hindered primary carbon (C1), yielding the desired product and retaining the configuration at C2.

  • Risk: If the reaction temperature is too high, elimination to the alkene or rearrangement (Wagner-Meerwein) involving the isopropyl group can occur.

Experimental Protocol

Step 1: Preparation of N-Boc-L-Valinol If not purchased commercially, N-Boc-L-Valinol is prepared by reducing N-Boc-L-Valine.

  • Dissolve N-Boc-L-Valine (1.0 eq) in anhydrous THF under nitrogen.

  • Cool to 0°C.

  • Add Borane-THF complex (BH3·THF, 1.0 M, 1.2 eq) dropwise. Caution: Hydrogen gas evolution.

  • Stir at RT for 3 hours until TLC indicates consumption of starting material.

  • Quench carefully with Methanol. Concentrate and work up with EtOAc/NaHCO3.

Step 2: Deoxyfluorination (Critical Step)

  • Reagents: N-Boc-L-Valinol (1.0 eq), DAST (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Safety Note: DAST can be explosive upon heating. Never heat the neat reagent. Perform all operations in a fume hood.

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-L-Valinol and anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST dropwise via syringe. Maintain temperature below -60°C during addition to prevent exotherms.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–6 hours. Stir overnight at RT.

  • Quench: Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The fluoro-product is less polar than the alcohol.

Step 3: Deprotection to Hydrochloride Salt

  • Dissolve the N-Boc-fluoride intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5-10 eq).

  • Stir at RT for 2–3 hours. A white precipitate often forms.

  • Isolation: Concentrate to dryness or filter the precipitate. Triturate with diethyl ether to remove residual organics.

  • Yield: Typically 85–95% for this step.

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Temperature (Add) -78°C to -60°CPrevents elimination and explosive decomposition of DAST.
Moisture < 0.05% H2OWater hydrolyzes DAST to HF, reducing yield and etching glass.
Stoichiometry 1.1–1.2 eq DASTExcess DAST ensures full conversion; too much complicates quench.
Quench pH Basic (> pH 8)Neutralizes HF generated; prevents acid-catalyzed Boc removal.

Route 2: Sulfonate Displacement (Scalable Alternative)[1]

For larger scales (>100g), DAST is often avoided due to cost and safety. The sulfonate displacement route is robust but requires two steps for the functional group interconversion.

Workflow
  • Activation: React N-Boc-L-Valinol with Methanesulfonyl Chloride (MsCl) and Triethylamine (TEA) to form the Mesylate.

  • Fluorination: Displace the mesylate with a fluoride source (TBAF, CsF, or KF) in a polar aprotic solvent (acetonitrile or t-amyl alcohol).

SulfonateRoute Valinol N-Boc-L-Valinol Mesylate O-Mesylate Intermediate Valinol->Mesylate MsCl, Et3N DCM, 0°C Fluoride N-Boc-Fluoro Product Mesylate->Fluoride TBAF or CsF CH3CN, Reflux

Figure 2: Indirect fluorination via mesylate displacement.

Pros: Avoids DAST; reagents are cheaper and easier to ship. Cons: The displacement of sulfonates beta to a nitrogen atom can be sluggish or prone to oxazolidinone formation (intramolecular attack of the Boc carbonyl oxygen).

Mechanistic & Safety Validation

Aziridinium Intermediate Validation

The retention of stereochemistry at the C2 position suggests that if an aziridinium ion forms, it is opened exclusively at the primary carbon. However, in the DAST route, the reaction is often fast enough to compete with direct SN2-like displacement.

Safety: Handling DAST/Deoxo-Fluor
  • Thermal Instability: DAST decomposes exothermically above 50°C (onset). Distillation of DAST is extremely hazardous.

  • HF Generation: Upon contact with water, DAST releases HF. All glassware must be rinsed with a basic solution (calcium carbonate or sodium bicarbonate) immediately after use.

References

  • Synthesis of Fluorinated Amino Acids via DAST

    • Bioorganic & Medicinal Chemistry, "Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent."

    • Source: [Vertex AI Search Result 1.1]
  • Stereoselective Fluorination of Amino Alcohols

    • Journal of Fluorine Chemistry, "Stereoselective synthesis of 3-fluoro-N-methyl-d-aspartic acid... via an aziridinium intermediate."

    • Source: [Vertex AI Search Result 1.2]
  • General DAST Fluorination Protocol: Organic Syntheses, "Alcohol to Fluoro / Carbonyl to Difluoro using DAST." Source: [Vertex AI Search Result 1.7]
  • Product Characterization & Safety Data

    • PubChem, "3-Fluoro-3-methylbutan-1-amine hydrochloride (Compound Summary)."[3]

    • Source: [Vertex AI Search Result 1.13]
  • Alternative Fluorination Reagents (Deoxo-Fluor)

    • Sigma-Aldrich, "Fluorination with aminosulfuranes - Scope and limitations."

    • Source: [Vertex AI Search Result 1.5]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

A Comprehensive Analysis for Researchers and Drug Development Professionals This technical guide provides a detailed exploration of the thermodynamic properties of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride, a chir...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed exploration of the thermodynamic properties of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride, a chiral amine salt of interest in pharmaceutical development. As the stability, solubility, and processing of active pharmaceutical ingredients (APIs) are governed by their thermodynamic characteristics, a thorough understanding of these properties is paramount for successful drug formulation and manufacturing. This document, intended for researchers, scientists, and drug development professionals, offers a narrative built on scientific expertise, experimental integrity, and authoritative references.

Introduction: The Significance of Chiral Amines and Their Hydrochloride Salts

Chiral alkylamines are crucial building blocks in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their structural complexity and capacity for hydrogen bonding significantly influence their physical and biological properties.[1] The specific stereochemistry of a chiral center, such as in (S)-1-Fluoro-3-methyl-2-butylamine, can dramatically impact its interaction with biological targets.

Converting amines to their hydrochloride salts is a common strategy in pharmaceutical development to enhance stability, and aqueous solubility, and facilitate handling of the API. However, the formation of these salts introduces a new set of physicochemical considerations. Amine hydrochlorides are strong electrolytes with relatively low melting points and can exhibit complex phase behavior, including sublimation and decomposition.[2] A comprehensive thermodynamic model is therefore essential for predicting their behavior under various processing and storage conditions.[2][3]

Structural and Stereochemical Considerations

The nitrogen atom in (S)-1-Fluoro-3-methyl-2-butylamine is sp3 hybridized, resulting in a trigonal pyramidal geometry.[4] When bonded to three different groups, the nitrogen atom can be a chiral center.[5] However, due to a phenomenon known as pyramidal or nitrogen inversion, where the molecule rapidly interconverts between its R and S configurations through a planar transition state, most chiral amines cannot be resolved into stable enantiomers at room temperature.[4][5] The presence of a chiral carbon atom, as in the case of (S)-1-Fluoro-3-methyl-2-butylamine, imparts stable chirality to the molecule as a whole. Enantiomers of chiral molecules possess identical physical properties, except for their interaction with other chiral molecules and plane-polarized light.[6]

The formation of the hydrochloride salt involves the protonation of the amine's lone pair of electrons by hydrochloric acid. This results in a quaternary ammonium-like cation and a chloride anion. The ionic nature of the salt significantly influences its intermolecular forces and, consequently, its thermodynamic properties.

Core Thermodynamic Principles and Their Application

The thermodynamic properties of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride dictate its behavior during key pharmaceutical development stages. Understanding these properties is crucial for process optimization, formulation design, and ensuring the stability and efficacy of the final drug product.

Thermal Stability and Phase Transitions

The thermal stability of an API is a critical parameter that determines its shelf-life and processing limits. For amine hydrochlorides, thermal degradation can be complex, often involving dissociation back to the free amine and hydrogen chloride gas, followed by decomposition.[2]

Experimental Workflow for Thermal Analysis:

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) provides a comprehensive picture of the thermal behavior of the compound.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample of (S)-1-Fluoro-3-methyl-2-butylamine HCl TGA_Heating Heat at a constant rate (e.g., 10 °C/min) under inert atmosphere (N2) TGA_Sample->TGA_Heating TGA_Data Record mass loss as a function of temperature TGA_Heating->TGA_Data TGA_Analysis Analyze TGA curve to identify decomposition temperatures TGA_Data->TGA_Analysis DSC_Analysis Identify melting point, enthalpy of fusion, and other phase transitions TGA_Analysis->DSC_Analysis Correlate mass loss with thermal events DSC_Sample Encapsulate sample in a sealed pan DSC_Heating Heat at a constant rate (e.g., 10 °C/min) DSC_Sample->DSC_Heating DSC_Data Measure heat flow relative to a reference DSC_Heating->DSC_Data DSC_Data->DSC_Analysis

Caption: Experimental workflow for thermal analysis using TGA and DSC.

Protocol for TGA:

  • Accurately weigh 5-10 mg of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

Protocol for DSC:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

  • Record the differential heat flow between the sample and the reference.

  • The peak of the endotherm corresponds to the melting point, and the area under the peak is the enthalpy of fusion.

Data Interpretation:

The TGA thermogram will reveal the temperature at which the compound begins to lose mass, indicating decomposition. The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks indicating crystallization or decomposition. By correlating the TGA and DSC data, one can distinguish between melting and decomposition events.

Thermodynamic Parameter Significance Typical Value Range for Amine Hydrochlorides
Melting Point (Tm) Purity indicator; critical for processing (e.g., hot-melt extrusion).100 - 250 °C
Enthalpy of Fusion (ΔHfus) Energy required to melt the solid; influences solubility.20 - 50 kJ/mol
Decomposition Temperature (Td) Onset of thermal degradation; defines the upper limit for processing and storage.Varies widely depending on structure.
Solubility and Dissociation in Aqueous Media

The aqueous solubility of a drug substance is a critical determinant of its bioavailability. As an ionic salt, (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is expected to be water-soluble. The dissolution process involves the dissociation of the salt into its constituent ions.

Experimental Workflow for Solubility Determination:

Solubility_Workflow Start Prepare saturated solutions at different temperatures Equilibrate Equilibrate for a set period (e.g., 24-48 hours) with agitation Start->Equilibrate Filter Filter the solutions to remove undissolved solid Equilibrate->Filter Analyze Analyze the concentration of the dissolved compound (e.g., by HPLC) Filter->Analyze Data Plot solubility vs. temperature Analyze->Data Thermodynamics Calculate enthalpy and entropy of solution from the van't Hoff plot Data->Thermodynamics

Caption: Workflow for determining aqueous solubility and thermodynamic parameters of solution.

Protocol for Equilibrium Solubility Measurement:

  • Add an excess amount of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride to a known volume of water in a sealed vial.

  • Equilibrate the vials in a temperature-controlled shaker bath at various temperatures (e.g., 25, 37, 50 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the solid to settle, and then filter the supernatant through a 0.45 µm filter.

  • Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The measured concentration represents the equilibrium solubility at that temperature.

Thermodynamic Analysis of Solubility:

The temperature dependence of solubility can be used to determine the enthalpy (ΔHsol) and entropy (ΔSsol) of solution using the van't Hoff equation:

ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where S is the molar solubility, R is the gas constant, and T is the absolute temperature. A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R.

Thermodynamic Parameter Significance
Aqueous Solubility Determines dissolution rate and bioavailability.
Enthalpy of Solution (ΔHsol) Indicates whether the dissolution process is endothermic or exothermic.
Entropy of Solution (ΔSsol) Reflects the change in disorder upon dissolution.

Computational Modeling of Thermodynamic Properties

In addition to experimental methods, computational models can provide valuable insights into the thermodynamic properties of amine hydrochlorides. The Mixed-Solvent Electrolyte (MSE) model, for instance, is a powerful tool for predicting phase equilibria in systems containing these salts.[2][3] Such models can simulate vapor-liquid, vapor-solid, and vapor-liquid-solid equilibria, which are crucial for understanding and optimizing processes like drying and sublimation.[2]

Conclusion

A comprehensive understanding of the thermodynamic properties of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is indispensable for its successful development as a pharmaceutical agent. This guide has outlined the key thermodynamic parameters, the experimental methodologies for their determination, and the underlying scientific principles. By integrating experimental data with computational modeling, researchers can build a robust thermodynamic profile of this and other chiral amine hydrochlorides, enabling rational formulation design and process optimization.

References

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI, Inc.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2015, July 19). 21.2: Structural and Physical Properties of Amines.
  • Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines.
  • PMC. (2023, February 1). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines.
  • MDPI. (2022, February 24). Chirality in Organic and Mineral Systems: A Review of Reactivity and Alteration Processes Relevant to Prebiotic Chemistry and Life Detection Missions.

Sources

Exploratory

Structural Elucidation and Absolute Configuration of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: A Crystallographic Guide

Executive Summary The unambiguous determination of three-dimensional molecular geometry and absolute configuration is a critical milestone in chiral drug development. This whitepaper provides an authoritative, in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous determination of three-dimensional molecular geometry and absolute configuration is a critical milestone in chiral drug development. This whitepaper provides an authoritative, in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6), a highly versatile chiral fluorinated building block[1]. By detailing the causality behind experimental choices—from salt selection to advanced disorder modeling—this guide establishes a self-validating framework for crystallographic structural elucidation.

Chemical Context & Experimental Rationale

The Causality of Salt Selection

(S)-1-Fluoro-3-methyl-2-butylamine (Formula: C5H13ClFN, MW: 141.61 g/mol ) features a chiral center at the C2 position, adjacent to a fluoromethyl group and an isopropyl moiety[1].

Why analyze the hydrochloride salt rather than the free base?

  • Physical Stability: Low-molecular-weight aliphatic free amines are typically volatile liquids that are highly susceptible to oxidation and carbamate formation upon exposure to atmospheric CO₂. Conversion to the HCl salt yields a stable, highly crystalline solid suitable for X-ray diffraction.

  • Anomalous Dispersion (The Heavy Atom Effect): To determine the absolute configuration of a chiral molecule, crystallographers rely on the anomalous scattering of X-rays. Carbon, nitrogen, and fluorine are "light atoms" with negligible anomalous scattering signals (

    
    ). The introduction of the chloride ion (Cl⁻) provides a significantly heavier atom with a strong anomalous signal, which is mathematically essential for the robust calculation of the Flack parameter[2].
    

Crystallization Protocol: A Self-Validating System

Growing diffraction-quality single crystals is a thermodynamic balancing act. For highly soluble amine hydrochlorides, vapor diffusion is the most reliable method, as it allows for a slow, controlled decrease in solubility, minimizing defect formation.

Step-by-Step Vapor Diffusion Methodology
  • Dissolution: Dissolve 10 mg of (S)-1-Fluoro-3-methyl-2-butylamine HCl in 0.5 mL of a high-solubility solvent (e.g., Methanol) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., Diethyl Ether).

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 4 °C.

  • Harvesting: Crystals typically form within 3–7 days as the antisolvent slowly diffuses into the inner vial.

Protocol Self-Validation

To ensure the selected crystal is representative of the bulk sample, perform a preliminary unit cell determination on three distinct crystals from the same crystallization batch. If the unit cell parameters (


) vary by more than 1%, it indicates the presence of polymorphism or variable solvent inclusion, invalidating the assumption of a homogenous bulk sample.

Table 1: Crystallization Solvent Screening Matrix

SolventAntisolventRatio (v/v)TempCrystallization Result
MethanolDiethyl Ether1:34 °CDiffraction-quality blocks
EthanolHexane1:420 °CFine needles (unsuitable for SCXRD)
IsopropanolEthyl Acetate1:24 °CMacroscopic twinning observed
WaterAcetone1:520 °CPolycrystalline aggregates

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Data Collection Parameters & Causality
  • Radiation Source (Cu-Kα vs. Mo-Kα): Copper radiation (

    
     Å) is strictly required over Molybdenum (
    
    
    
    Å). The anomalous scattering factor (
    
    
    ) for Chlorine is ~0.70 with Cu-Kα, compared to only ~0.16 with Mo-Kα. Maximizing this signal is non-negotiable for precise absolute structure determination[3].
  • Temperature (100 K): Data must be collected under a cryogenic nitrogen stream. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and extending the high-angle resolution limit.

SCXRD_Workflow N1 Crystal Selection (Paratone-N, Cryoloop) N2 X-ray Diffraction (Cu-Kα Radiation, 100 K) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Absorption Correction (Multi-Scan Method) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Structure Refinement (Least-Squares) N5->N6 N7 Absolute Configuration (Flack Parameter) N6->N7

SCXRD Data Collection and Processing Pipeline for Chiral Amine Salts.

Structural Refinement & Absolute Configuration

The structural model is solved using Intrinsic Phasing and refined via full-matrix least-squares on


 using SHELXL [4], accessed through the Olex2  graphical user interface[5].
Handling Fluorine Rotational Disorder

A common crystallographic challenge in molecules containing a


 group is rotational disorder around the C1–C2 bond. The fluorine atom may occupy two distinct conformational minima (e.g., gauche and anti) within the crystal lattice.
  • Identification: This manifests as massive residual electron density peaks (Q-peaks) near the primary fluorine position during initial refinement.

  • Resolution: The disorder must be modeled by splitting the fluorine atom into two positions (F1A and F1B) using the PART instruction in SHELXL. The fractional occupancies of these parts are refined competitively (summing to 1.0). To maintain physical realism, EADP (Equivalent Atomic Displacement Parameters) or SIMU/DELU restraints are applied to the disordered atoms[4].

Absolute Configuration: The Flack Parameter

The absolute configuration of the (S)-enantiomer is validated by calculating the Flack parameter (


) [2]. The parameter is derived from the competitive refinement of the model against its inverted twin, based on the equation:


  • Interpretation: A value of

    
     (with a standard uncertainty 
    
    
    
    ) confirms the correct absolute structure. A value of
    
    
    indicates the model must be inverted (i.e., the crystal is the (R)-enantiomer).
  • Parsons Quotient Method: To achieve a highly precise Flack parameter for light-atom structures, modern SHELXL refinements utilize the Parsons intensity quotient method, which significantly reduces the standard uncertainty (

    
    ) by analyzing the intensity differences of Bijvoet pairs[3].
    

Refinement_Logic Start Initial Model (Isotropic) Aniso Anisotropic Refinement (Non-H Atoms) Start->Aniso Check Check -CH2F Disorder (Residual Q-Peaks) Aniso->Check Model Model Disorder (PART, EADP) Check->Model Present HAtoms Add H-Atoms (Riding Model) Check->HAtoms Absent Model->HAtoms Flack Calculate Flack x (Parsons Method) HAtoms->Flack

Logical workflow for structural refinement and absolute configuration determination.

Refinement Self-Validation (CheckCIF)

A structural refinement is only considered complete and trustworthy once the generated .cif file is processed through the IUCr CheckCIF routine. The absence of Level A or Level B alerts regarding missing atoms, incorrect stereochemistry, or inverted absolute structures serves as the final, objective validation of the protocol.

Table 2: Summary of Crystallographic Data (Expected Values)

ParameterValue
Chemical FormulaC5H13ClFN
Formula Weight141.61 g/mol
Temperature100(2) K
Wavelength1.54178 Å (Cu-Kα)
Crystal SystemOrthorhombic
Space Group

(Sohncke group required for chiral molecules)
Final R Indices [

]

,

Flack Parameter (

)
0.01(2) (Confirms (S)-configuration)

Conclusion

The crystal structure analysis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride requires a meticulously designed workflow. By leveraging the heavy-atom anomalous scattering of the chloride counterion via Cu-Kα radiation, and rigorously modeling local conformational disorder, researchers can achieve a highly precise Flack parameter. This self-validating crystallographic pipeline guarantees the absolute configuration of the chiral center, providing an authoritative foundation for downstream pharmaceutical synthesis.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Wikipedia Contributors. "Flack parameter". Wikipedia, The Free Encyclopedia.[Link]

  • Parsons, S., et al. (2013). "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259.[Link]

Sources

Foundational

Commercial Sourcing and Application Guide: High-Purity (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

A Technical Whitepaper on Procurement, Quality Control, and Mechanistic Utility in Drug Discovery Introduction & Structural Rationale In contemporary medicinal chemistry, the strategic incorporation of fluorine into chir...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Procurement, Quality Control, and Mechanistic Utility in Drug Discovery

Introduction & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine into chiral aliphatic scaffolds is a highly validated approach for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6) serves as a critical, high-value chiral building block. Structurally, it functions as a fluorinated bioisostere of L-valinol or L-valine derivatives. By replacing a terminal hydroxyl group or a primary hydrogen with a fluorine atom, drug developers can fundamentally alter the metabolic fate and physicochemical properties of the resulting lead compounds without drastically increasing steric bulk.

This technical guide provides a comprehensive overview of the mechanistic utility of this compound, evaluates commercial sourcing options, and details self-validating experimental protocols for quality control and synthetic integration.

Physicochemical & Molecular Profile

Understanding the baseline molecular parameters of this building block is essential for predicting its behavior in both analytical and synthetic workflows. The hydrochloride salt form is preferred commercially due to the volatility and oxidative susceptibility of the free primary amine.

Table 1: Quantitative Chemical Profile

PropertyValue
Chemical Name (S)-1-Fluoro-3-methylbutan-2-amine hydrochloride
CAS Number 886216-66-6
Molecular Formula C5H13ClFN
Molecular Weight 141.61 g/mol
SMILES NC(C)C.[H]Cl
Physical State Solid (Crystalline Powder)
Storage Conditions Sealed, desiccated, 2-8°C

Mechanistic Utility in Drug Design

The integration of (S)-1-Fluoro-3-methyl-2-butylamine into a drug scaffold is rarely arbitrary. As an application scientist, one must understand the causality behind selecting this specific fluorinated moiety over its non-fluorinated counterparts.

  • Metabolic Stability (CYP450 Resistance): The primary carbon adjacent to the amine is a common site for cytochrome P450-mediated oxidation. The strong carbon-fluorine (C-F) bond provides steric and electronic shielding, effectively blocking metabolic degradation at this locus.

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. Its proximity to the primary amine exerts a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the amine compared to a standard alkylamine. Consequently, at physiological pH (7.4), a higher fraction of the drug remains un-ionized, drastically enhancing passive membrane permeability and oral bioavailability.

  • Conformational Control: The highly polarized C-F bond can participate in stereoelectronic interactions (such as the gauche effect) with adjacent polar bonds, locking the molecule into a specific, target-binding conformation.

G A Fluorine Substitution at C1 Position B Inductive Effect (-I Effect) A->B C Steric Shielding of Primary Carbon A->C D pKa Modulation (Lower Amine Basicity) B->D E Metabolic Stability (CYP450 Resistance) C->E F Enhanced Membrane Permeability D->F E->F

Fig 1. Pharmacokinetic and physicochemical effects of C1-fluorine substitution on chiral amines.

Commercial Suppliers & Sourcing Criteria

When procuring chiral fluorinated building blocks, enantiomeric purity is the paramount metric. An impurity of even 2-3% of the (R)-enantiomer can lead to the formation of undesired diastereomers during downstream library synthesis, complicating purification and skewing biological assay data.

Table 2: Verified Commercial Suppliers of CAS 886216-66-6

SupplierCatalog NumberClaimed PuritySourcing Notes
ChemScene CS-0226921≥98%Global distribution; subject to HazMat shipping fees [1].
Ambeed 886216-66-6≥95-98%Supports custom synthesis and bulk commercial production scaling [2].
Chemsrc (Aggregator) 886216-66-6VariesAggregates multiple tier-2 suppliers (e.g., Shanghai Nianxing) [3].

Note: Always request a lot-specific Certificate of Analysis (CoA) featuring chiral HPLC or chiral GC traces prior to bulk procurement.

Experimental Protocols: Quality Control & Derivatization

To ensure scientific integrity, laboratories must establish self-validating systems for incoming raw materials. Because aliphatic amines like (S)-1-Fluoro-3-methyl-2-butylamine lack a strong UV chromophore, standard chiral HPLC methods are notoriously unreliable for determining enantiomeric excess (ee%).

To circumvent this, we employ Mosher's Acid Derivatization [4], which introduces a UV-active, fluorinated chiral tag, allowing for precise quantification via 19F NMR.

Protocol A: Enantiomeric Purity Validation via Mosher's Amide Formation

Causality: Reacting the amine with enantiopure (R)-(-)-MTPA-Cl converts enantiomeric impurities into diastereomers. Diastereomers possess distinct physicochemical environments, resolving as separate, quantifiable peaks in a 19F NMR spectrum.

  • Free-Basing: In a flame-dried 4 mL vial, suspend 10.0 mg (0.07 mmol) of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride in 1.0 mL of anhydrous Dichloromethane (DCM). Add 30.5 µL (0.175 mmol, 2.5 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to liberate the free amine.

  • Derivatization: Add 21.2 mg (0.084 mmol, 1.2 eq) of (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

  • Reaction: Purge the vial with nitrogen, seal, and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 1.0 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 1 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validating Analysis: Dissolve the crude residue in 0.6 mL of CDCl3. Acquire a 19F NMR spectrum. The spectrum will display signals for both the -CF3 group of the Mosher ester and the -CH2F group of the amine. Integrate the distinct diastereomeric -CF3 peaks (representing the (S,R) and (R,R) amides) to calculate the exact enantiomeric excess (ee%).

Protocol B: Standard Amide Coupling for Library Synthesis

Causality: The isopropyl group adjacent to the amine creates significant steric hindrance. Therefore, highly reactive uronium-based coupling reagents like HATU are required over standard carbodiimides (e.g., EDC) to ensure complete conversion without epimerization.

  • Activation: In a dry reaction flask, dissolve 1.0 equivalent of your target carboxylic acid in anhydrous DMF to achieve a 0.2 M concentration. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Coupling: Add 1.1 equivalents of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride directly to the activated mixture. Stir at room temperature for 4 to 6 hours. Monitor completion via LC-MS.

  • Isolation: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid), and 5% aqueous LiCl or brine (to extract residual DMF).

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated amide.

G cluster_0 Quality Control (ee% Determination) cluster_1 Synthetic Application (Amide Coupling) A1 Free-base HCl Salt (DIPEA, DCM) A2 Derivatize with (R)-MTPA-Cl A1->A2 A3 19F NMR Analysis (Diastereomeric Ratio) A2->A3 B1 Carboxylic Acid + HATU (DMF, RT) B2 Add Amine HCl + DIPEA (Stir 2-4h) B1->B2 B3 Aqueous Workup & Purification B2->B3

Fig 2. Parallel workflows for enantiomeric purity validation and standard amide coupling.

References

1.1 2.2 3.3 4.4

Sources

Exploratory

Strategic Integration of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride in Medicinal Chemistry

Executive Summary (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS 1782546-47-7) represents a critical class of "fluorinated chiral building blocks" used to modulate the physicochemical and pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS 1782546-47-7) represents a critical class of "fluorinated chiral building blocks" used to modulate the physicochemical and pharmacokinetic properties of peptide mimetics and small molecule inhibitors. Structurally, it is the fluorinated isostere of L-Valinol , where the hydroxyl group is replaced by a fluorine atom.

This substitution is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule. The fluorine atom acts as a bioisostere for the hydroxyl group (similar van der Waals radius) but eliminates the hydrogen bond donor capability while retaining acceptor potential. This guide details the strategic application of this compound in lead optimization, specifically for protease inhibitors , GPCR antagonists , and kinase inhibitors , where precise control over lipophilicity (LogD) and metabolic stability is paramount.

Chemical Profile & The "Fluorine Effect"[1]

To use this compound effectively, one must understand how it differentiates from its non-fluorinated parent (Valinol) and the alkyl analog (1,3-dimethyl-butylamine).

Structural Analysis
FeatureDescriptionImpact on Drug Design
Chirality (S)-ConfigurationMatches natural L-amino acid stereochemistry (L-Valine), essential for target recognition in chiral biological pockets (e.g., enzyme active sites).
Fluorine Moiety

-Fluoro substitution
Induces a strong gauche effect , pre-organizing the conformation of the ethylamine chain. Lowers the pKa of the adjacent amine via inductive electron withdrawal (

-effect).
Isopropyl Tail Branched alkyl groupProvides steric bulk to fill hydrophobic pockets (e.g., S1/S2 pockets of proteases), mimicking the Valine side chain.
Physicochemical Modulation[1]

The introduction of fluorine at the


-position to the amine has two primary effects:
  • pKa Depression: The strong electronegativity of fluorine pulls electron density from the amine nitrogen. While a typical aliphatic amine has a pKa

    
     10.5, the 
    
    
    
    -fluoro amine typically exhibits a pKa
    
    
    8.5–9.0.
    • Result: A higher fraction of the drug exists in the neutral form at physiological pH (7.4), potentially improving membrane permeability and CNS penetration .

  • Lipophilicity (LogD): Unlike a hydroxyl group (hydrophilic), the C-F bond is lipophilic. However, the C-F bond is also highly polar.

    • Result: It often improves metabolic stability against P450 oxidation compared to a methyl group, while avoiding the high desolvation penalty associated with a hydroxyl group.

Synthetic Utility & Integration Strategies

This building block is most commonly employed in the synthesis of peptidomimetics . It serves as a "cap" or a core scaffold element.

Common Coupling Reactions
  • Amide Coupling: The primary amine reacts readily with carboxylic acids using standard coupling reagents (HATU, EDC/HOBt).

    • Note: Due to the lowered pKa, the nucleophilicity is slightly reduced compared to non-fluorinated amines. Ensure the base (DIPEA/TEA) is sufficient, but the reaction is generally clean.

  • Reductive Amination: Reacting with aldehydes/ketones to form secondary amines.

  • SNAr Reactions: Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines) to generate kinase inhibitor scaffolds.

Visualization: Synthesis Logic Flow

SynthesisLogic Valine L-Valine (Natural Precursor) Valinol (S)-Valinol (Reduction) Valine->Valinol LiAlH4 or NaBH4/I2 FluoroAmine (S)-1-Fluoro-3-methyl- 2-butylamine HCl (Target Block) Valinol->FluoroAmine DAST/XtalFluor (Deoxofluorination) PeptideMimetic Protease Inhibitors (Cathepsin/DPP-4) FluoroAmine->PeptideMimetic Amide Coupling (P1/P2 Mimic) KinaseInhib Kinase Inhibitors (ATP Pocket Binder) FluoroAmine->KinaseInhib SNAr / Buchwald (Hinge Binder)

Figure 1: Synthetic lineage and downstream application pathways for the fluorinated valine mimetic.

Medicinal Chemistry Applications

Case Study: Protease Inhibitors (Cathepsin K & DPP-4)

In the development of inhibitors for proteases like Cathepsin K (e.g., Odanacatib analogs), the S2 pocket is hydrophobic but often requires specific shape complementarity.

  • The Problem: A simple alkyl chain (Leucine/Valine) might be metabolically labile. A hydroxyl group (Valinol) might be too polar or suffer from rapid glucuronidation.

  • The Solution: (S)-1-Fluoro-3-methyl-2-butylamine mimics the Valine side chain. The terminal fluorine atom can engage in multipolar interactions with backbone carbonyls in the enzyme pocket, improving potency (

    
    ) while blocking metabolic soft spots.
    
Bioisosteric Replacement Strategy

Use this compound when "walking" the structure of a lead molecule:

  • Replace Isopropyl: If you have an isopropyl group, add the fluorine (using this building block) to block metabolism or lower pKa.

  • Replace Hydroxymethyl: If you have a Valinol moiety that is suffering from poor permeability or rapid clearance, swap it for the fluoromethyl group.

Experimental Protocols

Protocol A: Standard Amide Coupling (Lead Optimization Scale)

Objective: Couple (S)-1-Fluoro-3-methyl-2-butylamine HCl to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Intermediate (1.0 equiv)

  • (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (5 mL) in a dried round-bottom flask under inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.75 mmol, 285 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (0.6 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift: M_acid + 105 Da).

  • Workup: Dilute with EtOAc (20 mL), wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Handling & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Free Basing: If the free base is required (e.g., for reactions sensitive to chloride ions), partition the salt between DCM and 1N NaOH. Separate the organic layer, dry, and use immediately. Caution: Low molecular weight fluoro-amines can be volatile.

Decision Logic: When to Use This Building Block

DecisionTree Start Lead Optimization Issue? MetabStab Metabolic Instability? Start->MetabStab Permeability Poor Permeability? Start->Permeability Potency Low Potency? Start->Potency UseF Use (S)-1-Fluoro-3-methyl- 2-butylamine MetabStab->UseF If oxidation at Valine methyls Alt Consider other isosteres MetabStab->Alt If aromatic oxidation Permeability->UseF If pKa needs lowering (Amine too basic) Potency->UseF If H-bond acceptor needed in S1/S2 pocket

Figure 2: Decision matrix for incorporating fluorinated amine building blocks.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem Compound Summary. (2023). 1-Fluoro-3-methyl-2-butylamine Hydrochloride.[] National Center for Biotechnology Information. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Peptide Coupling using (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

[1] -Fluoroamines Abstract & Strategic Context The incorporation of fluorine into peptide backbones is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and pKa without significan...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Fluoroamines

Abstract & Strategic Context

The incorporation of fluorine into peptide backbones is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and pKa without significantly altering steric volume. (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (an isostere of Valinol/Valine) presents a unique synthetic challenge.[1]

This building block combines two deactivating features:

  • Steric Hindrance: The isopropyl group at the

    
    -position (relative to the amine) creates significant steric bulk, impeding nucleophilic attack.
    
  • Electronic Deactivation: The

    
    -fluorine atom exerts an inductive electron-withdrawing effect (
    
    
    
    ), lowering the pKa of the ammonium species (estimated pKa ~8.5–9.0 vs. ~10.5 for non-fluorinated analogs) and reducing the nucleophilicity of the free base.

Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or excessive epimerization of the carboxylic acid partner. This guide details two high-fidelity protocols designed to overcome these barriers: a HATU-mediated approach for discovery-scale synthesis and a T3P-mediated approach for scalable, low-epimerization applications.[1]

Chemical Profile & Handling

PropertySpecification
Compound Name (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
Structure Description Chiral primary amine with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-fluorine and

-isopropyl group
Molecular Weight ~141.61 g/mol (HCl salt)
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO, DMF. Sparingly soluble in DCM.[1][2]
pKa (Free Base) ~8.8 (Estimated) – Reduced nucleophilicity
Stability Hygroscopic.[1][2] Store desiccant-sealed at -20°C.
Hazards Corrosive/Irritant.[1][2] Caution: Free base may be volatile.[1][2]

Protocol A: HATU/HOAt High-Efficiency Coupling

Best for: Discovery chemistry, small scales (<1g), and unreactive carboxylic acids.[1] Mechanism: Utilizes the 7-azabenzotriazole active ester, which accelerates coupling rates for hindered amines via the "neighboring group effect" of the pyridine nitrogen.

Reagents
  • Acid Component: 1.0 equiv (Carboxylic acid/Amino Acid)[1][3]

  • Amine Component: 1.1 – 1.2 equiv (S)-1-Fluoro-3-methyl-2-butylamine HCl[1]

  • Coupling Agent: 1.1 equiv HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Base: 3.0 – 4.0 equiv DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF (preferred) or NMP.[1][2] Note: DCM is often poor for dissolving the amine salt.

Step-by-Step Procedure
  • Activation (Pre-activation is Critical):

    • In a dried round-bottom flask under

      
      , dissolve the Carboxylic Acid  (1.0 equiv) and HATU  (1.1 equiv) in anhydrous DMF (0.1 M concentration).
      
    • Add DIPEA (1.0 equiv only) to initiate activation.[1][2]

    • Stir at 0°C for 5–10 minutes. The solution should turn yellow/orange.[2]

    • Rationale: Pre-activation ensures the active ester is formed before the hindered amine is introduced, preventing amine-guanylation side reactions.

  • Amine Salt Neutralization:

    • In a separate vial, dissolve (S)-1-Fluoro-3-methyl-2-butylamine HCl (1.2 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0–3.0 equiv).[1][2]

    • Note: Do not leave this free-base solution sitting for extended periods to avoid volatility losses or carbamate formation with atmospheric CO2.[1][2]

  • Coupling:

    • Add the neutralized amine solution dropwise to the activated acid mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–16 hours. Monitor via LCMS.[1][2]

  • Workup:

    • Dilute with EtOAc.[1][2] Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).[1][2]

      • Sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
         (removes unreacted acid/HOBt byproducts).[2]
        
      • Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[2]
      

Protocol B: T3P (Propanephosphonic Acid Anhydride)

Best for: Scale-up (>1g), preventing racemization of the acid partner, and simple workup (water-soluble byproducts).[1]

Reagents
  • Acid Component: 1.0 equiv

  • Amine Component: 1.1 equiv (S)-1-Fluoro-3-methyl-2-butylamine HCl[1]

  • Coupling Agent: 1.5 – 2.0 equiv T3P (50% w/w solution in EtOAc or DMF)

  • Base: 4.0 equiv NMM (N-methylmorpholine) or DIPEA[1]

  • Solvent: EtOAc, 2-MeTHF, or DMF.[1][2]

Step-by-Step Procedure
  • Slurry Preparation:

    • Combine Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and solvent (EtOAc or 2-MeTHF) in a reactor.

    • Cool to 0°C.[1][2]

  • Base Addition:

    • Add Base (4.0 equiv) dropwise.[1][2] The mixture may become homogeneous.[2]

    • Rationale: We co-dissolve reactants before adding the coupling agent to ensure the amine is available immediately upon activation, as the T3P mixed anhydride is highly reactive.

  • Coupling Initiation:

    • Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0°C.

    • Caution: Exothermic reaction.[1][2] Control addition rate to maintain T < 5°C.

  • Reaction:

    • Warm to RT and stir. T3P reactions are often slower but cleaner; allow 12–24 hours.[1][2]

    • Optimization: If conversion is low after 12h, add 0.5 equiv additional T3P.

  • Workup (The "Green" Advantage):

    • Wash the organic phase with water, then 10%

      
       or Citric Acid, then Brine.
      
    • T3P byproducts are water-soluble, often eliminating the need for chromatography.[1]

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic and process flow for coupling this specific fluorinated amine.

PeptideCoupling Start Start: Coupling (S)-1-Fluoro-3-methyl-2-butylamine HCl CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsSensitive Is Acid Chiral/Epimerization Prone? CheckAcid->IsSensitive ProtocolA Protocol A: HATU/HOAt (High Potency) IsSensitive->ProtocolA No (Robust Acid) ProtocolB Protocol B: T3P (Low Epimerization) IsSensitive->ProtocolB Yes (Cys, His, Phenylglycine) StepA1 1. Activate Acid (0°C) (Acid + HATU + 1 eq Base) ProtocolA->StepA1 StepB1 1. Mix Acid + Amine HCl + Base ProtocolB->StepB1 StepA2 2. Neutralize Amine HCl (Amine + 2 eq Base) StepA1->StepA2 Parallel Prep StepA3 3. Combine & Stir (RT) StepA2->StepA3 Workup Workup: Acidic Wash -> Bicarb Wash StepA3->Workup StepB2 2. Add T3P Dropwise (0°C) StepB1->StepB2 StepB3 3. Stir 12-24h (RT) StepB2->StepB3 StepB3->Workup QC QC: 19F NMR & LCMS Workup->QC

Caption: Workflow selection based on the stereochemical sensitivity of the carboxylic acid partner. Protocol A prioritizes reactivity; Protocol B prioritizes chiral integrity.

Troubleshooting & Expert Insights

The "Fluorine Effect" on Monitoring

Standard TLC visualization (ninhydrin) may be faint due to the reduced nucleophilicity of the amine.

  • Recommendation: Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR  for reaction monitoring.[2]
    
    • Starting Material: Distinct signal (typically triplet-of-doublets or similar multiplet).[1][2]

    • Product: Signal will shift significantly upon amide formation (deshielding effect of the carbonyl).[2] This allows for quantitative conversion calculation without isolation.[1][2]

Handling the HCl Salt

The HCl salt is used to ensure stoichiometry and stability. However, failure to fully neutralize it is the #1 cause of reaction failure.

  • Validation: If using Protocol A, ensure the pH of the reaction mixture is >8 (damp pH paper) before adding the amine solution to the activated ester. If acidic, the amine remains protonated (

    
    ) and cannot react.
    
Steric Clashes

If both the acid and the amine are bulky (e.g., coupling to Valine, Isoleucine, or Proline), even HATU may stall.

  • Advanced Tactic: Switch to COMU or PyAOP as coupling agents.[1][2] Alternatively, convert the acid to the Acid Fluoride (using cyanuric fluoride) prior to coupling. Acid fluorides are small, highly reactive electrophiles that tolerate steric bulk better than active esters.[2]

References

  • General Peptide Coupling Mechanisms

    • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Fluorine Effects on Basicity

    • Morgenthaler, M., et al. (2007).[2] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.[1] Link[1]

  • T3P Application Notes

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Properties of Fluorinated Amines

    • PubChem Compound Summary for 3-Fluoro-3-methylbutan-1-amine (Structural Analog/Class Reference). Link[1][4]

Sources

Application

Asymmetric synthesis reactions involving (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Application Note: Utilizing (S)-1-Fluoro-3-methyl-2-butylamine HCl in Asymmetric Medicinal Chemistry Strategic Overview (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6) is a high-value chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (S)-1-Fluoro-3-methyl-2-butylamine HCl in Asymmetric Medicinal Chemistry

Strategic Overview

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6) is a high-value chiral building block used primarily in the synthesis of fluorinated peptidomimetics and kinase inhibitors. Structurally, it is a bioisostere of L-Valinol where the hydroxyl group is replaced by a fluorine atom, or a "decarboxylated" fluorinated analog of L-Valine .[1]

Key Chemical Advantages:

  • pKa Modulation: The

    
    -fluorine atom exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), significantly lowering the pK
    
    
    of the amine (approx. 8.5–9.[1]0) compared to its non-fluorinated alkyl counterparts (pK
    
    
    ~10.5). This reduction in basicity often improves oral bioavailability and CNS penetration by reducing the percentage of ionized drug at physiological pH.
  • Metabolic Stability: The C–F bond (bond energy ~116 kcal/mol) blocks metabolic oxidation at the

    
    -position, a common clearance pathway for aliphatic amines (CYP450-mediated dealkylation).[1]
    
  • Conformational Bias: The gauche effect between the fluorine and the amine nitrogen can lock the side chain into specific conformations, potentially enhancing binding affinity to target proteins (e.g., protease active sites).

Technical Specifications & Handling

PropertySpecification
Chemical Name (S)-1-Fluoro-3-methylbutan-2-amine Hydrochloride
CAS Number 886216-66-6
Molecular Formula C

H

ClF N
Molecular Weight 141.61 g/mol
Appearance White to off-white hygroscopic solid
Stereochemistry (S)-enantiomer (corresponds to L-Valine backbone)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)

Handling Protocol:

  • Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly, preferably under a stream of dry nitrogen. Store in a desiccator at 2–8°C.

  • Free-Basing: For reactions requiring the free amine (e.g., reductive amination or organocatalysis), generate the free base in situ to prevent volatility loss or formation of carbonate salts from air.[1]

Application Protocols

Protocol A: Synthesis of Fluorinated Peptidomimetics (Amide Coupling)

Context: Incorporating the amine into a peptide backbone, often used for protease inhibitors (e.g., HIV, HCV, SARS-CoV-2).[1]

Mechanism: Standard HATU-mediated coupling.[1] The lower basicity of the fluorinated amine requires careful pH control to ensure the amine is nucleophilic without racemizing the coupling partner.

Reagents:

  • Substrate: N-protected Amino Acid (1.0 equiv)[1]

  • Reagent: (S)-1-Fluoro-3-methyl-2-butylamine HCl (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

  • Base: DIPEA (3.0 – 4.0 equiv) [Diisopropylethylamine]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N

    
    , dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration). Stir at 0°C for 10 minutes.
    
  • Amine Preparation: In a separate vial, dissolve (S)-1-Fluoro-3-methyl-2-butylamine HCl (1.1 equiv) in a minimal amount of DMF. Add DIPEA (2.0 equiv) to this vial to pre-neutralize the salt. Critical: Do this immediately before addition to minimize degradation.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture. Add the remaining DIPEA (1.0–2.0 equiv) to maintain pH ~8 (check with wet pH paper; vapor should be basic).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the acid.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq) (to remove DMF), 0.5M HCl (cold), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Success: LC-MS shows a single peak with Mass = [Acid - OH + Amine] + H

    
    .[1]
    
  • Failure Mode: If yield is low, check the pH. The fluorinated amine is less nucleophilic; ensure the reaction is not too acidic. If racemization of the amino acid partner is observed, switch to PyBOP at 0°C.

Protocol B: Nucleophilic Aromatic Substitution (S Ar)

Context: Synthesis of Kinase Inhibitors. The chiral amine displaces a halide on a heteroaromatic core (e.g., chloropyrimidine, chloropurine).[1]

Mechanism: Addition-Elimination.[1] The steric bulk of the isopropyl group adjacent to the amine requires elevated temperature or polar aprotic solvents.

Reagents:

  • Substrate: 4-Chloropyrimidine derivative (1.0 equiv)[1]

  • Reagent: (S)-1-Fluoro-3-methyl-2-butylamine HCl (1.2 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.5 equiv) or TEA (3.0 equiv)
  • Solvent: DMSO or NMP (for high temp) or n-Butanol (for reflux)[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the heteroaryl chloride (1.0 equiv), the amine HCl salt (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.5 equiv).
  • Solvation: Add DMSO (concentration 0.2 – 0.5 M).

  • Reaction: Heat to 80–100°C. Note: The fluorinated amine is less reactive than a standard alkyl amine due to the electron-withdrawing fluorine. Higher temperatures may be required.

  • Monitoring: Monitor by HPLC. The product will be more polar than the starting chloride but less polar than the hydrolyzed byproduct.

  • Workup: Pour into water. If the product precipitates, filter and wash with water. If not, extract with EtOAc/DCM.[1]

  • Chiral Integrity Check: Perform Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) to ensure no racemization occurred at the high temperature (unlikely for this amine, but possible if the heteroaryl ring activates the C-H bond).

Visualization of Synthetic Logic

The following diagram illustrates the structural logic and reaction pathways for this building block.

G Valinol L-Valinol (Natural Precursor) F_Amine (S)-1-Fluoro-3-methyl-2-butylamine (The Reagent) Valinol->F_Amine Deoxyfluorination (DAST/Deoxo-Fluor) Coupling Pathway A: Amide Coupling (HATU/DIPEA) F_Amine->Coupling SnAr Pathway B: SnAr Displacement (Cs2CO3/DMSO) F_Amine->SnAr Prop1 Lower pKa (~9.0) Improved Bioavailability F_Amine->Prop1 Prop2 Metabolic Block (No C-OH oxidation) F_Amine->Prop2 Peptidomimetic Fluorinated Peptidomimetic (Protease Inhibitor) Coupling->Peptidomimetic KinaseInhib Chiral Heterocycle (Kinase Inhibitor) SnAr->KinaseInhib

Figure 1: Strategic utility of (S)-1-Fluoro-3-methyl-2-butylamine in drug design, bridging natural chiral pool precursors to metabolically stable drug candidates.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • ChemScene Product Data. (S)-1-Fluoro-3-methylbutan-2-amine hydrochloride (CAS 886216-66-6).[1] Link

Sources

Method

Application Note: (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride as a Chiral Building Block in Drug Discovery

Introduction & Scientific Rationale The strategic incorporation of fluorine into small molecules has fundamentally transformed modern drug discovery, with fluorinated compounds now representing a significant portion of n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The strategic incorporation of fluorine into small molecules has fundamentally transformed modern drug discovery, with fluorinated compounds now representing a significant portion of newly approved therapeutics[1]. Among these, chiral fluorinated aliphatic amines are highly prized for their ability to navigate complex chemical space while optimizing pharmacokinetic properties[2].

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6) serves as a direct, fluorinated bioisostere of L-valinol. In this building block, the terminal hydroxyl (-OH) group of L-valinol is replaced by a fluorine (-F) atom. This seemingly simple substitution triggers a profound shift in the molecule's physicochemical profile[3]:

  • Modulation of Basicity: The strong electron-withdrawing inductive effect of the

    
    -fluorine atom lowers the pK
    
    
    
    of the adjacent primary amine. This reduction in basicity increases the fraction of the neutral, unprotonated amine at physiological pH (7.4), directly enhancing passive membrane permeability.
  • Metabolic Stability: The robust C-F bond resists oxidative metabolism (e.g., by cytochrome P450 enzymes) that typically targets aliphatic alcohols or unhindered alkyl chains.

  • Conformational Control: The highly electronegative fluorine atom can induce a gauche effect when placed adjacent to protonated amines or amides, locking the molecule into a predictable 3D conformation that can be exploited for tight target-binding[2].

Physicochemical Profiling & Data Presentation

To understand the impact of the H


 F and OH 

F bioisosteric replacements, it is critical to compare the fluorinated building block against its natural analog, L-valinol. The table below summarizes the quantitative shifts in molecular properties.
PropertyL-Valinol (Natural Analog)(S)-1-Fluoro-3-methyl-2-butylamine (Free Base)Rationale for Shift
Molecular Weight 103.16 g/mol 105.15 g/mol Minimal steric bulk increase (Van der Waals radius of F is 1.47 Å vs O at 1.52 Å).
LogP (Calculated) ~0.101.36Replacement of the polar hydroxyl group with a lipophilic fluorine atom significantly increases lipophilicity.
H-Bond Donors 3 (-NH

, -OH)
1 (-NH

)
Elimination of the -OH donor prevents off-target hydrogen bonding and reduces desolvation penalties.
Topological Polar Surface Area (TPSA) 46.25 Å

26.02 Å

A lower TPSA[4] correlates with enhanced blood-brain barrier (BBB) and cellular penetration.
Amine pK

(Approx.)
~9.5~8.0 - 8.5Inductive electron withdrawal by the

-fluorine stabilizes the free electron pair on the nitrogen.

Mechanistic Workflow: Synthetic Divergence

The primary amine of (S)-1-Fluoro-3-methyl-2-butylamine can be functionalized through various pathways to generate diverse pharmacophores. Below is a logical workflow demonstrating its utility in synthesizing peptidomimetics, targeted kinase inhibitors, and CNS-active agents.

G BB (S)-1-Fluoro-3-methyl- 2-butylamine HCl FreeBase Free-Basing (DIPEA / DCM) BB->FreeBase Mild Base Amide Amide Coupling (HATU, R-COOH) FreeBase->Amide RedAm Reductive Amination (NaBH(OAc)3, R-CHO) FreeBase->RedAm Urea Urea Formation (Triphosgene, R-NH2) FreeBase->Urea Target1 Fluorinated Peptidomimetic Amide->Target1 Target2 N-Alkyl Pharmacophore RedAm->Target2 Target3 Chiral Urea Inhibitor Urea->Target3

Synthetic divergence of (S)-1-Fluoro-3-methyl-2-butylamine into key pharmaceutical scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. The


-fluorine atom decreases the nucleophilicity of the amine; therefore, highly efficient coupling reagents and carefully controlled pH environments are required.
Protocol A: HATU-Mediated Synthesis of Fluorinated Peptidomimetics

Objective: To form a robust amide bond between a target carboxylic acid and the fluorinated chiral amine, creating a metabolically stable valine mimic. Causality & Logic: HATU is selected over EDC/HOBt due to its superior activation kinetics, which compensates for the reduced nucleophilicity of the fluorinated amine. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to liberate the amine from its HCl salt without triggering the E2 elimination of hydrogen fluoride (which could lead to an undesired enamine).

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert N

    
     atmosphere, dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL).
    
  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise to the stirring solution. Stir at room temperature (20 °C) for 15 minutes to allow the formation of the active O-At ester. Self-Validation: A slight color change (usually to pale yellow) indicates active ester formation.

  • Amine Introduction: Add (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.1 eq, 1.1 mmol)[4] in one portion.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction via LC-MS. The reduced basicity of the amine may require longer reaction times compared to standard aliphatic amines.

  • Quench & Extraction: Dilute the reaction with EtOAc (20 mL) and quench with saturated aqueous NaHCO

    
     (10 mL). Separate the layers.
    
  • Purification (DMF Removal): Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Isolation: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Mild Reductive Amination for Secondary Amine Scaffolds

Objective: To synthesize an N-alkylated pharmacophore while preserving the delicate C-F bond and the chiral center. Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)


) is chosen as the reducing agent because it is mild enough to selectively reduce the iminium intermediate without causing defluorination or racemization of the 

-chiral center.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq, 1.0 mmol) and (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.05 eq, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Neutralization: Add Triethylamine (TEA) (1.05 eq, 1.05 mmol) to neutralize the HCl salt. Stir for 1 hour at room temperature to allow complete imine/iminium formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)

    
     (1.5 eq, 1.5 mmol) portion-wise to control the exothermic release.
    
  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 6–8 hours. Self-Validation: TLC (ninhydrin stain) should show the disappearance of the primary amine spot and the appearance of a new, higher R

    
     secondary amine spot.
    
  • Workup: Quench carefully with 1N NaOH (5 mL) to break down boron complexes. Extract with DCM (3 × 10 mL). Wash the combined organics with brine, dry over MgSO

    
    , and concentrate.
    

References

1.2 - nih.gov 2.4 - chemscene.com 3. 3 - acs.org 4. 1 - researchgate.net

Sources

Application

Application Note: Optimized Reductive Amination using (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Abstract This application note details the mechanistic principles and optimized protocols for reacting (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 1509922-69-3) with aldehydes. As a fluorinated bioisostere of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the mechanistic principles and optimized protocols for reacting (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 1509922-69-3) with aldehydes. As a fluorinated bioisostere of L-Valinol, this chiral amine is a critical building block in the synthesis of peptidomimetics and CNS-active pharmaceutical intermediates. The presence of the


-fluorine atom significantly alters the electronic properties of the amine compared to its non-fluorinated counterparts, necessitating specific modifications to standard reductive amination protocols to ensure high yield and diastereomeric purity.

Chemical Profile & Mechanistic Insight[1][2][3]

The Fluorine Effect

The introduction of a fluorine atom at the


-position creates a strong electron-withdrawing inductive effect (

effect). This results in two critical physicochemical changes:
  • Reduced Basicity: While typical primary alkyl amines exhibit pKa values

    
     10.5, 
    
    
    
    -fluoroamines typically display pKa values in the range of 8.5–9.0 [1]. This reduction in basicity implies reduced nucleophilicity, requiring tailored activation strategies.
  • Conformational Bias: The gauche effect between the fluorine and the nitrogen lone pair can influence the ground-state conformation, potentially enhancing 1,2-asymmetric induction during nucleophilic attack on the aldehyde.

Reaction Mechanism

The reaction proceeds via a reversible condensation to form an imine (Schiff base), followed by irreversible reduction.

Key Mechanistic Stages:

  • Salt Dissociation: The hydrochloride salt must be neutralized to liberate the free amine nucleophile.

  • Nucleophilic Attack: The free amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Hemiaminal Formation: Proton transfer leads to a neutral hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the iminium ion/imine.

  • Reduction: Hydride transfer to the imine carbon generates the secondary amine.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition states and the role of pH control.

ReactionMechanism Start Amine HCl Salt (Inactive) FreeBase Free Amine (Nucleophile) Start->FreeBase Deprotonation Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration Product Secondary Amine (Product) Imine->Product Hydride Transfer Base Base (e.g., DIPEA) Neutralization Base->Start Acid Acid Catalyst (-H2O) Acid->Hemiaminal RedAgent Reducing Agent (NaBH(OAc)3) RedAgent->Imine

Figure 1: Step-wise mechanistic pathway from Amine HCl salt to Secondary Amine product.

Experimental Protocol

Materials
  • (S)-1-Fluoro-3-methyl-2-butylamine HCl (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Methanol is avoided in the initial step if the aldehyde is sensitive to acetal formation, but is acceptable for borohydride reductions.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 - 2.0 equiv).
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Methodology
Phase A: Free-Basing and Imine Formation

Rationale: The HCl salt is non-nucleophilic. In situ neutralization is efficient, but the resulting chloride salts must not interfere with the catalyst.

  • Preparation: In a flame-dried reaction vessel under inert atmosphere (

    
     or Ar), suspend (S)-1-Fluoro-3-methyl-2-butylamine HCl  (1.0 mmol) in anhydrous DCM (5 mL).
    
  • Neutralization: Add DIPEA (1.0 mmol) dropwise at 0°C. Stir for 15 minutes. The solution should become clear as the free amine is liberated.

  • Addition: Add the Aldehyde (1.05 mmol).

  • Catalysis: Add Acetic Acid (1.0 mmol).

    • Critical Insight: Due to the lower basicity of the fluorinated amine (

      
      -fluorine effect), the equilibrium for imine formation is less favorable than with non-fluorinated amines. The addition of AcOH activates the aldehyde and buffers the pH to ~5-6, optimal for imine formation without protonating the amine into inactivity [2].
      
  • Dehydration: Add activated 4Å Molecular Sieves (100 mg/mmol) to drive the equilibrium forward by sequestering water. Stir at Room Temperature (RT) for 2–4 hours.

Phase B: Reductive Amination

Rationale: Direct reduction of the imine in the presence of the aldehyde requires a selective reducing agent to avoid reducing the aldehyde to an alcohol.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
      (1.5 mmol) in one portion.
    
    • Selection Logic: NaBH(OAc)

      
       is preferred over NaBH
      
      
      
      because it is less basic and tolerates the acidic conditions required for imine formation. It reduces the protonated iminium ion much faster than the neutral aldehyde [3].
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate (

    
    ).
    
  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
Phase C: Workup and Isolation
  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Washing: Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography.

    • Note: Fluorinated amines are often less polar than their non-fluorinated analogs. Adjust mobile phase polarity accordingly (e.g., Hexane/EtOAc gradients).

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterNon-Fluorinated (Valinol derivative)Fluorinated ((S)-1-Fluoro...)Protocol Adjustment
pKa (Conj. Acid) ~10.5~8.8Requires milder acid catalysis; avoid strong mineral acids.
Nucleophilicity HighModerateLonger reaction times (2-4h vs 1h) for imine formation.
Imine Stability ModerateLow (Hydrolysis prone)Do not isolate imine; perform "one-pot" reduction.
Lipophilicity LowModerate/HighProduct elutes faster on Silica; soluble in DCM.
Troubleshooting Guide
  • Issue: Low Conversion to Imine.

    • Cause: Reduced nucleophilicity of the fluoroamine.

    • Solution: Increase concentration (0.5 M - 1.0 M); use Ti(OiPr)

      
       (Titanium Isopropoxide) as a Lewis Acid/Dehydrating agent instead of AcOH/Sievers.
      
  • Issue: Formation of Alcohol Side Product.

    • Cause: Reduction of unreacted aldehyde.

    • Solution: Ensure imine formation is complete before adding hydride. Use NaBH(OAc)

      
       rather than NaBH
      
      
      
      CN or NaBH
      
      
      .

References

  • Basicity of

    
    -Fluoroamines: 
    
    • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.
  • Reductive Amination Mechanisms

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
  • Synthesis of

    
    -Fluoroamines: 
    
    • Kalow, J. A., & Doyle, A. G. (2012).[2][3] "Synthesis of

      
      -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." Journal of Organic Chemistry. Provides context on the stability and electronic properties of this class of compounds.
      
  • Compound Data

    • PubChem CID 89813669: 3-Fluoro-3-methylbutan-1-amine hydrochloride (Structural Analog Reference).

Sources

Method

Application Notes and Protocols for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: A Guide to Safe Storage and Handling

This document provides a comprehensive guide to the safe storage and handling of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride. As a novel compound, specific safety and handling data may be limited.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe storage and handling of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride. As a novel compound, specific safety and handling data may be limited. Therefore, these protocols are grounded in the principles of chemical safety and informed by data from structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Hazard Assessment

Based on data from similar compounds, the primary hazards are anticipated to be:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust particles.[1][2]

It is imperative to handle this compound with appropriate care to minimize exposure and ensure laboratory safety.

Storage Protocols

Proper storage is crucial to maintain the integrity of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride and to prevent accidents. As a solid, powdered substance, it should be stored with the following considerations:

ParameterRecommendationRationale
Temperature Ambient room temperature.[3]Protects against thermal degradation. Avoidance of temperature cycling is also recommended to prevent air from being drawn into the container.
Atmosphere Tightly sealed container in a dry, well-ventilated area.[4][5]The hydrochloride salt form may be hygroscopic. A dry environment prevents the absorption of moisture, which could lead to degradation or clumping of the solid.
Light Exposure Store in a light-resistant, opaque container.[6][7]Many organic compounds are sensitive to light, which can catalyze degradation.[8]
Segregation Store dry solids away from all liquids.[9] Store with other non-reactive solids. Keep away from incompatible materials such as strong oxidizing agents.Prevents accidental reactions. Proper segregation is a cornerstone of safe chemical storage.[9]

Long-Term Storage Considerations: For long-term storage, it is advisable to parafilm the container cap to provide an additional barrier against atmospheric moisture.[7] The container should be clearly labeled with the chemical name, date received, and date opened.[9]

Safe Handling Protocols

A designated area for handling potent or hazardous powders should be established in the laboratory.[10][11] This area should be clearly marked and equipped with the necessary safety equipment.

Engineering Controls
  • Ventilation : All handling of the solid compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[11][12]

  • Containment : Use secondary containment, such as a tray, to contain any potential spills during handling.[12]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are the minimum requirements:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be changed immediately if contaminated.[10]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Weighing and Transferring the Compound

The following step-by-step protocol is designed to minimize exposure during the weighing and transfer of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride powder:

  • Preparation :

    • Don the appropriate PPE.

    • Prepare the designated work area within the fume hood by laying down absorbent bench paper.[11]

    • Assemble all necessary equipment (spatula, weigh boat/paper, receiving vessel).

  • Weighing :

    • Method 1 (Directly in Hood): If the balance can be safely placed inside the fume hood, perform all weighing operations within the hood.

    • Method 2 (Tared Vessel):

      • Pre-weigh (tare) a covered receiving vessel outside the fume hood.

      • Transfer the vessel to the fume hood.

      • Carefully add the desired amount of the compound to the vessel using a clean spatula.

      • Securely close the vessel.

      • Remove the vessel from the fume hood and weigh it to determine the exact amount of compound transferred.[10][11]

  • Transferring :

    • Avoid pouring the powder directly from the bottle to minimize dust generation.[11]

    • Use a spatula to transfer small amounts of the powder at a time.[11]

    • Keep the container closed when not in use.[11]

  • Post-Handling :

    • Thoroughly decontaminate the spatula and work surfaces using a wet wipe or a suitable solvent.[10][11]

    • Dispose of all contaminated materials (weigh paper, gloves, bench paper) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[9][10]

Spill and Emergency Procedures

Spill Cleanup

In the event of a small spill within the fume hood:

  • Alert others in the immediate area.

  • Contain the spill by gently covering it with an absorbent material.

  • Clean the area using a wet-wiping method to avoid generating dust. Do not dry sweep.

  • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response personnel.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]

Waste Disposal

All waste containing (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride, including unused product and contaminated materials, must be disposed of as hazardous waste.[5] Containers should be clearly labeled and disposed of in accordance with local, state, and federal regulations.

Workflow Diagram

The following diagram illustrates the key decision points and workflow for the safe handling of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_spill Spill Response Prep 1. Don PPE & Prepare Designated Area Weigh 2. Weigh Compound (Tared Vessel Method) Prep->Weigh Transfer 3. Transfer to Receiving Vessel Weigh->Transfer Decon 4. Decontaminate Work Area & Tools Transfer->Decon Spill Spill Occurs Transfer->Spill Waste 5. Dispose of Contaminated Materials Decon->Waste Wash 6. Remove PPE & Wash Hands Waste->Wash SmallSpill Small Spill in Hood: Contain & Clean Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Alert EHS Spill->LargeSpill Large

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields with (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Welcome to the Technical Support Center for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6). As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6). As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges associated with this specific chiral building block.

Due to the adjacent highly electronegative fluorine atom and the bulky isopropyl group, this compound exhibits significant electronic deactivation and steric hindrance[1]. Standard protocols often fail or result in poor yields. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.

Part 1: Troubleshooting FAQs

Q1: Why are my amide coupling yields consistently stalling below 40% when using standard reagents like HATU or EDC/HOBt? A: The root cause is a combination of severe steric hindrance and electronic deactivation. The isopropyl group creates a bulky steric shield around the primary amine, while the adjacent fluoromethyl group exerts a strong negative inductive (-I) effect, pulling electron density away from the nitrogen lone pair and drastically reducing its nucleophilicity. When using bulky coupling agents like HATU with sterically demanding bases like DIPEA, the formation of the tetrahedral intermediate is kinetically disfavored. Solution: Transition to an acyl fluoride intermediate . Acyl fluorides minimize steric hindrance between coupling partners and exhibit exceptionally high reactivity toward electron-deficient amines where standard methods fail[2].

Q2: I am losing my product during the aqueous workup of the free base. How do I prevent this? A: (S)-1-Fluoro-3-methyl-2-butylamine has a low molecular weight (105.15 g/mol as a free base) and is highly volatile. Furthermore, the introduction of the fluorine atom increases its solubility in aqueous media compared to standard alkyl amines. Solution: Never isolate the free base under high vacuum. Instead, neutralize the hydrochloride salt in situ within your reaction mixture using a non-nucleophilic base (e.g., N-Methylmorpholine). If an aqueous workup is unavoidable, carefully adjust the aqueous phase to pH 10 using cold aqueous Na2CO3, extract with a low-boiling, moderately polar solvent like MTBE or DCM, and concentrate under a mild vacuum (no lower than 200 mbar) at a water bath temperature not exceeding 25°C.

Q3: Reductive amination with this amine is exceptionally slow. What is the mechanistic cause and how can I drive it to completion? A: In reductive amination, the rate-limiting step for this substrate is the initial formation of the imine. The electron-withdrawing fluorine makes the amine a poor nucleophile, preventing efficient attack on the carbonyl carbon. If the reducing agent (e.g., NaBH(OAc)3) is added too early, it will prematurely reduce the aldehyde/ketone to an alcohol, killing the reaction. Solution: You must force imine formation using a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)4), before introducing the reducing agent. The titanium coordinates the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as a water scavenger to drive the equilibrium toward the imine.

Part 2: Quantitative Data Comparison

The following table summarizes the causal relationship between coupling conditions and reaction yields when reacting (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride with a standard sterically hindered carboxylic acid (e.g., Boc-Val-OH).

Coupling ReagentBaseIntermediate FormedSteric Clash LevelAverage Yield (%)
EDC / HOBtDIPEAOBt EsterHigh15 - 25%
HATUDIPEAOAt EsterVery High20 - 35%
COMU2,4,6-CollidineOxyma EsterModerate55 - 65%
TFFH N-Methylmorpholine Acyl Fluoride Very Low 85 - 95%

Part 3: Experimental Protocols

Protocol 1: High-Yield Amide Coupling via In-Situ Acyl Fluoride Generation

This self-validating protocol utilizes TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate a highly reactive, sterically unencumbered acyl fluoride intermediate[2].

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and TFFH (1.2 equiv, 1.2 mmol) in anhydrous DCM (5.0 mL).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 equiv, 3.0 mmol) dropwise at 0°C. Stir for 30 minutes at room temperature.

    • Self-Validation Check: Quench a 5 µL aliquot in methanol. LCMS should show >95% conversion to the methyl ester, confirming successful acyl fluoride generation.

  • Amine Introduction: Add (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.1 equiv, 1.1 mmol) directly as a solid. The excess NMM will liberate the free base in situ.

  • Coupling: Stir the reaction at 40°C for 12 hours. The small atomic radius of the acyl fluoride allows the deactivated amine to attack efficiently.

  • Workup: Dilute with DCM (10 mL), wash with 5% aqueous citric acid (2 x 5 mL), saturated NaHCO3 (2 x 5 mL), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol 2: Lewis Acid-Mediated Reductive Amination

Designed to overcome poor imine formation kinetics caused by the -CF group.

  • Imine Formation: In a dry flask, combine the aldehyde/ketone (1.0 equiv, 1.0 mmol) and (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.2 equiv, 1.2 mmol) in anhydrous THF (5.0 mL).

  • Lewis Acid Addition: Add Triethylamine (1.2 equiv, 1.2 mmol) to free-base the amine, immediately followed by Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv, 2.0 mmol). Stir at room temperature for 16 hours.

    • Self-Validation Check: Take a 10 µL aliquot, dilute in dry CDCl3, and check by 1H-NMR. The aldehyde proton signal (~9.5-10 ppm) should completely disappear, replaced by the imine proton signal (~7.5-8.5 ppm).

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv, 2.0 mmol) in portions. Stir for 4 hours at room temperature.

  • Quench & Workup: Carefully quench with 1M aqueous NaOH (5 mL) to precipitate titanium salts as a white solid. Filter the suspension through a pad of Celite, washing with EtOAc (20 mL). Separate the organic layer, dry over Na2SO4, and concentrate.

Part 4: Troubleshooting Workflow Visualization

TroubleshootingLogic Start Yield <40% with (S)-1-Fluoro-3-methyl-2-butylamine? CheckBase Is a bulky base like DIPEA being used? Start->CheckBase ChangeBase Action: Switch to less hindered N-Methylmorpholine CheckBase->ChangeBase Yes CheckCoupling Using bulky coupling agents (HATU/EDC)? CheckBase->CheckCoupling No ChangeBase->CheckCoupling AcylFluoride Action: Generate Acyl Fluoride via TFFH to reduce steric clash CheckCoupling->AcylFluoride Yes Success Yield >85% Reaction Complete CheckCoupling->Success No AcylFluoride->Success

Fig 1: Decision tree for optimizing amide coupling with sterically hindered fluorinated amines.

References

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Royal Society of Chemistry, 2015.[2] URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

[1] Status: Active Ticket ID: PUR-VAL-F-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Ticket ID: PUR-VAL-F-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purity and Enantiomeric Excess (e.e.) for Fluorinated Valine Analogs[1]

Executive Summary

You are likely synthesizing (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (a fluorinated analog of Valinol) for use as a chiral building block in peptide mimetics or protease inhibitors.[1]

The critical challenge with this intermediate is not the fluorination itself, but the purification of the regioisomeric mixture that inevitably results from the reaction mechanism. Standard silica chromatography is often insufficient for separating the beta-fluoroamine from its alpha-fluoro regioisomer due to their similar polarity.[1]

This guide prioritizes fractional recrystallization of the hydrochloride salt as the primary control strategy for both chemical and optical purity.

Module 1: The Core Problem (Root Cause Analysis)

Why is my purity low despite a clean TLC?

If you observe a single spot on TLC but multiple peaks on HPLC/GC, you are likely dealing with Regioisomeric Rearrangement .[1]

When converting (S)-Valinol to the fluoroamine (using DAST, Deoxo-Fluor, or XtalFluor), the reaction proceeds via a transient Aziridinium Ion intermediate. This 3-membered ring can open at two positions:

  • Path A (Desired): Nucleophilic attack at the primary carbon yields the target 1-fluoro-2-amine .[1]

  • Path B (Undesired): Attack at the secondary carbon yields the 2-fluoro-1-amine (regioisomer).[1]

Because both isomers retain the same mass and similar pKa, they co-elute on standard silica. Crystallization is the only scalable filter.

Visualization: The Aziridinium Rearrangement Pathway

AziridiniumPathway Start (S)-Valinol (Precursor) Act Activated Intermediate (OSO2R / F-) Start->Act Activation Azir Aziridinium Ion (Cyclic Intermediate) Act->Azir Intramolecular Displacement Target Target Product (S)-1-Fluoro-3-methyl-2-butylamine Azir->Target Path A (Major) Impurity Regioisomer Impurity 2-Fluoro-3-methyl-1-butylamine Azir->Impurity Path B (Minor)

Caption: Mechanism of regioisomer formation during dehydroxy-fluorination of amino alcohols.

Module 2: Purification Protocol (The Solution)

Method A: Fractional Recrystallization of the HCl Salt

This is the industry standard for upgrading e.e. (>99%) and removing the regioisomer. The target HCl salt typically has a higher lattice energy (higher melting point) than the regioisomer.

Prerequisites:

  • Crude material must be the HCl salt . If you have the free base, dissolve in Et2O and bubble dry HCl gas, or treat with 4M HCl in Dioxane.

  • Material should be a solid or semi-solid, not a wet oil.[1]

Solvent System Table

Solvent Role Recommended Solvent Ratio (v/v) Notes
Solvent A (Good) Isopropanol (IPA) 1.0 High solubility at boiling; moderate at RT.[1]
Solvent B (Anti) Diisopropyl Ether (DIPE) 0.5 - 1.0 Lowers solubility gradually; higher BP than ether.[1]
Alternative Ethanol / MTBE 1:2 Use if IPA fails to dissolve crude.[1]

| Emergency | Acetonitrile (MeCN) | Pure | Good for very polar salts; often purifies by cooling alone.[1] |

Step-by-Step Protocol:

  • Dissolution: Place crude HCl salt in a flask. Add IPA (5 mL per gram of solid).

  • Reflux: Heat to gentle reflux (~80-82°C). If solid remains, add more IPA in 1 mL increments until fully dissolved.[1]

    • Critical: If the solution is dark/colored, treat with activated carbon for 5 mins, then hot-filter.

  • Nucleation: Remove from heat. Let cool to room temperature (RT) undisturbed for 2 hours.

    • Do not place directly in ice; rapid cooling traps impurities.[1]

  • Anti-Solvent (Optional): If no crystals form at RT, add warm DIPE dropwise until the solution turns slightly cloudy, then add 1 drop of IPA to clear it.

  • Crystallization: Place in a fridge (4°C) overnight.

  • Collection: Filter the white needles under nitrogen (to prevent moisture absorption).[1] Wash with cold DIPE.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. What do I do?

Diagnosis: This usually indicates traces of residual solvent (DCM/THF) or too high a concentration of impurities.[1]

The "Trituration" Fix:

  • Decant the mother liquor from the oil.

  • Add Diethyl Ether or Hexanes to the oil.[1]

  • Scratch the side of the flask vigorously with a glass rod while sonicating.

  • The mechanical energy often forces the oil to solidify into an amorphous powder.

  • Recrystallize this powder using the Method A protocol above.

Q2: The melting point is broad (e.g., 120-135°C). Is it pure?

Diagnosis: No. A range >2°C indicates the presence of the regioisomer or enantiomer. Action: Perform a second recrystallization.

  • Tip: If the melting point does not improve after two rounds, check your Optical Rotation . If rotation is significantly lower than literature (approx

    
     to 
    
    
    
    in MeOH), you may have racemized the center.[1]
Q3: How do I store the purified intermediate?

Guidance: Beta-fluoroamines are prone to HF elimination if stored improperly, reverting to the alkene.

  • Form: Store strictly as the Hydrochloride salt . The free base is unstable.

  • Environment: Store at -20°C under Argon/Nitrogen.

  • Desiccant: Use P2O5 or Silica gel in the secondary container; the salt is hygroscopic.

Module 4: Decision Logic for Purification

Use this workflow to determine the correct next step for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oily Residue CheckState->Oil Solid Solid / Semi-Solid CheckState->Solid Trituration Trituration (Ether/Hexane + Sonication) Oil->Trituration To solidify Recryst Recrystallization (IPA / DIPE) Solid->Recryst Trituration->Solid CheckPurity Check HPLC/NMR Recryst->CheckPurity Pure Target Achieved (>98% purity) CheckPurity->Pure Pass Impure Impure (>5% Regioisomer) CheckPurity->Impure Fail Impure->Recryst Repeat with slower cooling

Caption: Decision matrix for handling crude fluoroamine intermediates.

References

  • Fundamental Principles of Recrystallization

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for salt formation and solvent selection).

    • MIT OpenCourseWare.[1] Recrystallization Guide. Link

  • Synthesis & Side Reactions of Fluoroamines

    • Organic Process Research & Development. "Scale-Up of the Synthesis of Fluoroamines via Aziridinium Intermediates." (General mechanistic grounding for the regioisomer issue described in Module 1).
    • Haufe, G., et al. "Bromofluorination of Alkenes."[1][2] Organic Syntheses, 1999, 76, 159.[1][2] Link (Demonstrates the sensitivity of regio-control in fluorinated systems).

  • Safety & Handling

    • Sigma-Aldrich/Merck.[1] Safety Data Sheet: 1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride (Analogous handling data). Link

Note: Specific patent literature for the exact CAS 1263282-44-5 is proprietary.[1] The protocols above are derived from "Class Behavior" of beta-fluoroamine hydrochlorides.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to incorporate (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride into their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to incorporate (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride into their target scaffolds.

This chiral building block presents a "perfect storm" of reactivity bottlenecks. By understanding the causality behind its chemical behavior, we can engineer self-validating protocols that bypass these limitations.

Substrate Profiling: The Root Cause of Reactivity Issues

Before troubleshooting specific reactions, we must analyze the physicochemical profile of the substrate. The difficulty in reacting this amine stems from two distinct vectors:

  • Severe Steric Hindrance: The

    
    -carbon is flanked by an isopropyl group. This creates a massive steric shield (A-value of ~2.15 kcal/mol) directly adjacent to the nucleophilic nitrogen, physically blocking the approach of electrophiles.
    
  • Electronic Deactivation (Inductive Drag): The

    
    -fluoromethyl group (–CH₂F) exerts a strong electron-withdrawing inductive effect (–I effect) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, significantly reducing its basicity and nucleophilicity compared to standard aliphatic amines.
    
  • Salt State: As a hydrochloride salt, the amine is completely non-nucleophilic until it is rigorously neutralized (free-based) in solution.

Amide Coupling Troubleshooting (FAQ)

Q: Why do my standard EDC/HOBt amide couplings with this amine stall at <10% conversion? A: EDC/HOBt generates an OBt active ester, which is relatively stable and requires a strong nucleophile to undergo aminolysis. Because (S)-1-Fluoro-3-methyl-2-butylamine is both sterically shielded and electronically deactivated, it cannot efficiently attack the OBt ester. To overcome this kinetic barrier, you must switch to highly reactive uronium/aminium-based coupling reagents like HATU or COMU (). These reagents generate OAt or Oxyma active esters, which feature an adjacent nitrogen atom that provides intramolecular general base catalysis, accelerating the attack of hindered amines.

Q: Even with HATU, my yields are inconsistent. How can I force the reaction to completion? A: Inconsistent HATU couplings usually result from incomplete free-basing of the HCl salt or a lack of thermal energy. You must pre-form the active ester before adding the amine to prevent the amine from reacting with the coupling reagent itself (forming guanidinium byproducts). Furthermore, adding a catalytic amount of DMAP and elevating the temperature to 40 °C provides the kinetic energy necessary to overcome the steric clash.

Quantitative Data: Coupling Reagent Efficacy for Hindered Amines
Coupling ReagentActive IntermediateRelative ReactivityEpimerization RiskRecommended Temp
EDC/HOBt OBt EsterLowLow25 °C
HATU OAt EsterHighModerate25–40 °C
COMU Oxyma EsterVery HighModerate25–40 °C
BTC (Triphosgene) Acid ChlorideExtremeHigh0–25 °C
Protocol 1: Self-Validating HATU-Mediated Amide Coupling

This protocol separates activation and aminolysis to ensure maximum conversion.

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir at 25 °C for 15 minutes.

    • Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. You must observe the complete disappearance of the carboxylic acid mass and the formation of the OAt active ester intermediate (M + 118) before proceeding.

  • Free-Basing the Amine: In a separate vial, dissolve (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.5 eq) in DMF and add DIPEA (1.5 eq). Sonicate for 5 minutes.

    • Validation Checkpoint 2: Ensure the solution is completely clear; any persistent suspension indicates incomplete neutralization of the HCl salt.

  • Coupling: Transfer the free-based amine solution to the activated ester. Add DMAP (0.2 eq) as an acyl transfer catalyst.

  • Thermal Driving: Heat the reaction to 40 °C for 16 hours.

    • Validation Checkpoint 3: LC-MS analysis should show >85% conversion to the product mass. If unreacted OAt ester remains, spike with an additional 0.5 eq of the free-based amine.

AmideCoupling A Carboxylic Acid + DIPEA B Active Ester (HATU/COMU) A->B Activation C Steric Clash & Inductive Drag B->C Add Hindered Amine D Amide Product C->D Heat / DMAP

Fig 1: Amide coupling pathway highlighting the steric and electronic bottlenecks.

Reductive Amination Troubleshooting (FAQ)

Q: I am trying to perform a reductive amination with a ketone, but I only recover starting materials. Why is NaBH(OAc)₃ failing? A: Standard reductive amination relies on the spontaneous formation of an imine/iminium intermediate before reduction occurs (). Because of the extreme steric bulk of the isopropyl group, the nucleophilic attack on the carbonyl carbon to form the hemiaminal (and subsequent dehydration to the imine) is thermodynamically unfavorable. The reducing agent is likely sitting idle or prematurely reducing the ketone to an alcohol.

Q: How do I force the imine to form? A: You must decouple the imine formation from the reduction step and use a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄). The titanium coordinates to the carbonyl oxygen, drastically increasing its electrophilicity, and acts as a water scavenger to drive the equilibrium toward the imine ().

Protocol 2: Self-Validating Titanium-Assisted Reductive Amination
  • Imine Condensation: Combine the carbonyl compound (1.0 eq) and (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.2 eq) in anhydrous THF (0.2 M). Add DIPEA (1.2 eq) and Ti(OiPr)₄ (2.0 eq).

  • Dehydrative Heating: Stir the mixture at 60 °C for 12 hours under an inert atmosphere.

    • Validation Checkpoint 1: The reaction mixture should transition to a pale yellow/orange hue, indicating imine/iminium formation. Analyze via IR spectroscopy (monitor the appearance of the C=N stretch at ~1650-1690 cm⁻¹) or GC-MS. Do not add the reducing agent until carbonyl consumption is >90%.

  • Reduction: Cool the reaction strictly to 0 °C. Portion-wise, add NaBH(OAc)₃ (2.0 eq).

  • Maturation: Allow the reaction to warm to 25 °C and stir for 8 hours.

    • Validation Checkpoint 2: Quench a 10 µL aliquot in saturated aqueous NaHCO₃, extract with EtOAc, and run TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms successful alkylation.

ReductiveAmination Ketone Carbonyl Compound Imine Imine Intermediate (Sterically Hindered) Ketone->Imine Ti(OiPr)4 / Heat Amine (S)-1-Fluoro-3-methyl- 2-butylamine Amine->Imine Free-basing (DIPEA) Product Alkylated Amine (Target) Imine->Product NaBH(OAc)3

Fig 2: Lewis acid-mediated reductive amination workflow for hindered amines.

References

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.[Link][1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link][2]

  • Chusov, D., et al. (2016). "The synthesis of sterically hindered amines by a direct reductive amination of ketones." Chemical Communications, 52, 274-277.[Link][3]

Sources

Optimization

Troubleshooting solubility issues with (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Technical Support Center: Troubleshooting (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Product Identification & Chemical Profile Before troubleshooting, verify you are working with the correct isomer and salt form. T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Product Identification & Chemical Profile

Before troubleshooting, verify you are working with the correct isomer and salt form. This compound is a fluorinated isostere of Valine/Leucine, commonly used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Property Details
Chemical Name (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
CAS Number 886216-66-6
Molecular Formula C₅H₁₃ClFN (MW: 141.61 g/mol )
Structure A primary amine salt with a terminal fluoromethyl group and an isopropyl side chain.
Physical State White to off-white crystalline solid (Hygroscopic).
pKa (Approx) ~9.5–10.0 (Ammonium). The β-fluorine atom slightly lowers the pKa compared to non-fluorinated analogs due to inductive electron withdrawal.

Solubility Matrix & Solvent Compatibility

User Question: "I am trying to dissolve the salt in DCM for an amide coupling, but it remains a suspension. Is the batch defective?"

Technical Insight: The batch is likely functional. As an amine hydrochloride salt, this compound is highly polar and ionic. It is insoluble in non-polar or moderately polar organic solvents (DCM, Toluene, Ether) unless converted to its free base or solubilized with a polar co-solvent.

Solubility Reference Table:

Solvent SystemSolubility RatingRecommended Action
Water High (>50 mg/mL)Ideal for aqueous workups or reverse-phase purification.
Methanol / Ethanol High Good for transfers; can be used as a co-solvent.
DMSO / DMF / NMP High Preferred solvents for coupling reactions.
DCM / Chloroform Poor / Insoluble Do not use as the sole solvent for the salt form.
Ethyl Acetate Insoluble Used as an anti-solvent to precipitate the salt.
Toluene / Hexanes Insoluble Used to wash away non-polar impurities.

Troubleshooting Guide (Q&A Format)

Issue 1: Reaction Setup (Peptide Coupling / Amidation)

Q: "I am running a HATU/EDC coupling in DCM. The amine salt won't dissolve. Can I proceed?" A: No. A heterogeneous suspension often leads to poor conversion or "clumping" of the reagent.

  • The Fix: Switch the solvent to DMF (Dimethylformamide) or NMP . If you must use DCM due to the acid partner's solubility, use a 4:1 DCM:DMF mixture.

  • Critical Step: You must add a tertiary base (DIPEA or NMM) to the reaction before adding the coupling reagent. The base deprotonates the ammonium salt (

    
    ), liberating the reactive free amine (
    
    
    
    ) and improving solubility.
    • Ratio: Use 3.0 equivalents of base relative to the amine salt (1 eq to neutralize HCl, 2 eq for the reaction).

Issue 2: Workup & Isolation

Q: "I finished my reaction and did an aqueous extraction, but my product yield is near zero. Where did it go?" A: If your product is the unreacted amine or if you are trying to isolate the free base, it likely remained in the aqueous layer.

  • The Science: At neutral or acidic pH, the amine exists as the protonated ammonium cation, which is water-soluble and organic-insoluble.

  • The Fix: You must adjust the pH of the aqueous layer to pH > 12 using 1M NaOH or saturated Na₂CO₃. This suppresses the ionization, forcing the molecule into its neutral, lipophilic free-base form, which can then be extracted into DCM or Ethyl Acetate.

Issue 3: Hygroscopicity & Handling

Q: "The solid has turned into a sticky paste or goo in the vial. Is it degraded?" A: Likely not degraded, but deliquesced . Fluorinated amine salts are often hygroscopic (water-attracting).

  • The Fix:

    • Dissolve the "goo" in Methanol.

    • Concentrate in vacuo to remove water/methanol azeotropically.

    • Store the solid in a desiccator or under Nitrogen at -20°C.

    • Prevention: Allow the vial to warm to room temperature before opening to prevent condensation.

Standardized Protocols

Protocol A: Free-Basing (Converting Salt to Free Amine)

Use this if your reaction absolutely requires a non-polar solvent (e.g., anhydrous DCM).

  • Dissolution: Dissolve 1.0 g of (S)-1-Fluoro-3-methyl-2-butylamine HCl in 10 mL of Water .

  • Basification: Cool to 0°C. Slowly add 2M NaOH (approx. 5-6 mL) while stirring until pH reaches 12–14 .

    • Note: The solution may become cloudy as the free amine separates.

  • Extraction: Extract immediately with DCM (3 x 15 mL) .

    • Caution: Do not use Ethyl Acetate if the amine is very volatile (this specific amine has a boiling point >80°C, so it is relatively safe, but DCM is preferred for volatility management).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or K₂CO₃ for 20 minutes.

  • Filtration & Concentration: Filter and carefully concentrate under reduced pressure (keep bath temp < 30°C) to obtain the free amine oil. Use immediately.

Protocol B: Visual Solubility Test

Use this to verify solvent compatibility before committing valuable material.

  • Place 5 mg of the salt in a clear glass vial.

  • Add 50 µL of the target solvent.

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Compatible.

    • Cloudy/Particles: Incompatible. Add 10 µL of DIPEA and vortex again. If it clears, the issue is protonation (use base). If it remains cloudy, the solvent is orthogonal (do not use).

Visual Troubleshooting Logic

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityLogic Start Start: Amine Salt won't dissolve CheckSolvent 1. Check Solvent System Start->CheckSolvent IsPolar Is solvent Polar? (DMF, DMSO, MeOH, Water) CheckSolvent->IsPolar SwitchSolvent Action: Switch to DMF or DMSO IsPolar->SwitchSolvent No (DCM, Et2O, Tol) CheckBase 2. Check Base Additive IsPolar->CheckBase Yes SwitchSolvent->CheckBase AddedBase Did you add 2-3 eq. of DIPEA/TEA? CheckBase->AddedBase AddBaseAction Action: Add DIPEA to neutralize HCl salt AddedBase->AddBaseAction No CheckTemp 3. Kinetic Factors AddedBase->CheckTemp Yes AddBaseAction->CheckTemp Sonication Action: Sonicate for 5 mins or warm to 35°C CheckTemp->Sonication Success Solution Clear: Proceed with Reaction Sonication->Success

Caption: Step-by-step logic for resolving solubility issues in reaction setups.

Figure 2: Salt-to-Free-Base Conversion Workflow

FreeBasing Salt Amine HCl Salt (Solid) Dissolve Dissolve in H2O Salt->Dissolve Basify Add NaOH/Na2CO3 (Target pH > 12) Dissolve->Basify Extract Extract w/ DCM Basify->Extract Cloudy emulsion forms Dry Dry (Na2SO4) & Concentrate Extract->Dry FreeBase Free Amine (Oil/Liquid) Dry->FreeBase

Caption: Workflow for isolating the lipophilic free amine from the hydrochloride salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89813669, 3-Fluoro-3-methylbutan-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate (2014). Neutralization of Amine Hydrochlorides in Organic Synthesis. Retrieved from [Link]

Troubleshooting

Removing unreacted (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride from reaction mixtures

Topic: Removing Unreacted (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Overview: (S)-1-Fluoro-3-methyl-2-butylamine is a chiral, fluorinated aliphatic primary amine widely used as a building block in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Overview: (S)-1-Fluoro-3-methyl-2-butylamine is a chiral, fluorinated aliphatic primary amine widely used as a building block in drug development (e.g., amidation, reductive amination). Because of the strongly electron-withdrawing


-fluorine atom, the pKa of this amine (~8.5–9.0) is slightly lower than that of standard aliphatic amines. While it is typically supplied as a highly water-soluble hydrochloride salt, the liberated free base (m/z [M+H]+ 106.1) is volatile and soluble in organic solvents. Removing unreacted equivalents of this amine from a reaction mixture requires strategies tailored to the acid-sensitivity and polarity of your target product.
Section 1: Troubleshooting FAQs

Q1: My amidation reaction is complete, but NMR shows unreacted (S)-1-Fluoro-3-methyl-2-butylamine. How do I remove it without running a column? A: If your synthesized product is neutral and stable to aqueous acid, an is the most efficient method[1]. Washing your organic layer with a mildly acidic aqueous solution (like 1M HCl) protonates the unreacted primary amine, converting it into a highly water-soluble ammonium salt that partitions entirely into the aqueous phase. Expert Insight: Due to the pKa-lowering effect of the


-fluorine, ensure your aqueous wash is strictly pH < 3 to drive complete protonation.

Q2: My target product is acid-sensitive and degrades during aqueous HCl washes. What is the alternative? A: For acid-sensitive products, use Polymer-Supported (PS) Scavengers , specifically PS-Isocyanate. This resin covalently reacts with primary amines to form a stable, polymer-bound urea. You simply add the resin to your organic reaction mixture, agitate, and filter it away. This avoids aqueous workups entirely and is a standard protocol in [2].

Q3: The amine was used as a hydrochloride salt in my reaction. Does this affect the PS-Isocyanate scavenging strategy? A: Yes, significantly. To be covalently captured by an electrophilic resin like PS-Isocyanate, the amine must be in its nucleophilic free-base form. If your reaction mixture is acidic or neutral, you must add a tertiary amine base (e.g., DIPEA) to liberate the free base before adding the scavenger resin.

Q4: Can I precipitate the unreacted amine directly from the organic mixture? A: Yes. Recent methodologies have demonstrated that adding trichloroacetic acid (TCA) can trigger the direct precipitation of amine salts from organic solvents, which is highly useful for large-scale [3]. However, this requires careful solvent selection to ensure your target product does not co-precipitate.

Section 2: Quantitative Parameters for Amine Removal

Table 1: Comparison of Quantitative Data for Amine Removal Strategies

ParameterAcid-Base ExtractionPS-Isocyanate ScavengingTCA Precipitation
Reagent Equivalents Excess (Volume based)3.0 – 4.0 eq1.0 – 1.2 eq
Optimal pH Range pH < 3.0Not ApplicableNot Applicable
Processing Time 15 – 30 minutes2.0 – 4.0 hours1.0 – 12.0 hours
Resin Loading N/A1.0 – 1.5 mmol/gN/A
Typical Recovery Yield > 90%85 – 95%40 – 94%
Section 3: Validated Experimental Protocols
Protocol A: Acid-Base Extraction (For Neutral, Acid-Stable Products)

Self-Validating System: The success of this protocol is verified using a Ninhydrin TLC stain, which selectively turns purple/pink in the presence of primary amines.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM). Causality: Sufficient organic volume prevents the product from crashing out during the phase partition.

  • Acid Wash: Add an equal volume of 1M aqueous HCl. Stopper the separatory funnel and shake vigorously, venting frequently. Causality: The acid protonates the unreacted (S)-1-Fluoro-3-methyl-2-butylamine, drastically lowering its organic solubility.

  • Phase Separation: Allow the layers to separate and draw off the aqueous layer.

  • Validation (TLC Check): Spot the organic layer on a silica TLC plate and heat with Ninhydrin stain. If a purple spot remains, repeat the acid wash (Step 2). The system is validated when the organic layer shows no Ninhydrin-active spots.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO3 to neutralize residual acid, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: PS-Isocyanate Scavenging (For Acid-Sensitive Products)

Self-Validating System: LC-MS analysis of the final filtrate confirms the disappearance of the free amine mass peak (m/z 106.1 [M+H]+).

  • Preparation & Free-Basing: Ensure the crude mixture is dissolved in a dry, non-nucleophilic solvent (e.g., DCM, THF). Do not use alcohols. If the amine is present as a hydrochloride salt, add 1.5 equivalents of DIPEA to liberate the free base.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading ~1.2 mmol/g) relative to the estimated unreacted amine. Causality: A large excess of resin ensures rapid pseudo-first-order scavenging kinetics.

  • Agitation: Gently rotate or use an orbital shaker at room temperature for 2–4 hours. Causality: Do not use magnetic stir bars. Magnetic stirring mechanically shears the polymer beads, exposing unfunctionalized core polystyrene and drastically reducing scavenging efficacy.

  • Filtration: Filter the suspension through a sintered glass frit. Wash the resin bed with 2 column volumes of the reaction solvent.

  • Validation (LC-MS Check): Take a 10 µL aliquot of the filtrate for LC-MS. The absence of m/z 106.1 confirms complete scavenging. Concentrate the remaining filtrate to yield the pure product.

Section 4: Mechanistic Visualizations

AcidBaseFlow Start Crude Reaction Mixture (Product + Free Amine) Step1 Dissolve in EtOAc/DCM Start->Step1 Step2 Wash with 1M HCl (aq) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Neutral Product) Split->OrgLayer Extract AqLayer Aqueous Layer (Amine-HCl Salt) Split->AqLayer Drain TLC TLC Ninhydrin Check (Self-Validation) OrgLayer->TLC TLC->Step2 If Positive EndOrg Dry & Concentrate -> Pure Product TLC->EndOrg If Negative

Workflow for Acid-Base Extraction of (S)-1-Fluoro-3-methyl-2-butylamine.

ScavengerMech Start Crude Mixture in DCM (Product + Free Amine) AddResin Add PS-Isocyanate Resin (3-4 eq) Start->AddResin Incubate Agitate at RT (2-4h) AddResin->Incubate Reaction Covalent Capture: Resin-N=C=O + R-NH2 → Resin-NH-CO-NH-R Incubate->Reaction Filter Filter through Frit Reaction->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate ResinWaste Resin Waste (Bound Amine Impurity) Filter->ResinWaste

Mechanism and workflow for Polymer-Supported Isocyanate scavenging of primary amines.

References
  • Title: 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: LibreTexts URL: [Link]

  • Title: Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Trichloroacetic acid fueled practical amine purifications Source: PMC - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Part 1: Executive Technical Summary Status: CONDITIONAL STABILITY Critical Alert: This compound exhibits a binary stability profile dictated strictly by pH. As a hydrochloride salt, (S)-1-Fluoro-3-methyl-2-butylamine is...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Status: CONDITIONAL STABILITY Critical Alert: This compound exhibits a binary stability profile dictated strictly by pH.

As a hydrochloride salt, (S)-1-Fluoro-3-methyl-2-butylamine is kinetically stable in aqueous media provided the pH remains acidic (pH < 4.0). However, this molecule belongs to the class of


-fluoroamines , which are notoriously prone to "self-immolation" via intramolecular nucleophilic substitution (

) when neutralized.

The Golden Rule: Never neutralize this compound in an aqueous environment unless it is the immediate precursor to a reaction step. The free base form will spontaneously cyclize to an aziridinium ion, releasing fluoride and losing chiral integrity.

Part 2: The Core Mechanism (Why it degrades)

To troubleshoot effectively, you must understand the degradation pathway. Unlike standard amines, the presence of a fluorine atom on the


-carbon (C1 position) creates a high-energy "spring-loaded" system.
The Degradation Pathway
  • Stable State (pH < 4): The amine is protonated (

    
    ). It lacks the lone pair electrons required to attack the carbon-fluorine bond.
    
  • Trigger (pH > 7): Neutralization exposes the amine lone pair (

    
    ).
    
  • Collapse (Aziridinium Formation): The amine nitrogen attacks the C1 carbon, displacing the fluoride ion (a good leaving group). This forms a highly reactive, positively charged aziridinium ring.

  • Fate: This ring is unstable in water and rapidly hydrolyzes to form an amino alcohol (reverting to the Valinol parent structure) or rearranges, often leading to racemization.

BetaFluoroamineDegradation Salt (S)-Amine HCl (Protonated/Stable) pH < 4 FreeBase Free Amine (Nu: Active) pH > 7 Salt->FreeBase NaOH / Buffer FreeBase->Salt HCl (Rescue) Aziridine Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridine Intramolecular Cyclization (Slow) Alcohol Amino Alcohol (Hydrolysis Product) Aziridine->Alcohol H2O Attack Fluoride Free Fluoride (F-) Aziridine->Fluoride Elimination

Figure 1: The "Self-Immolation" pathway of


-fluoroamines. Stability is maintained only when the nitrogen lone pair is sequestered by a proton.

Part 3: Troubleshooting Guide & FAQs

Q1: I see a white precipitate after adjusting the pH to 7.4. Is this my compound?

Diagnosis: Likely No .

  • Technical Reality: While the free base of this amine is less soluble than the salt, the more probable cause is the formation of insoluble fluoride salts if your buffer contains Calcium or Magnesium (e.g., PBS with

    
    ).
    
  • Mechanism: As the amine degrades to the aziridinium ion, it releases free Fluoride (

    
    ). If calcium is present, 
    
    
    
    (insoluble) precipitates.
  • Action: Check your buffer composition. Use phosphate or TRIS buffers free of divalent cations.

Q2: My LC-MS shows a mass shift of -20 Da. What happened?

Diagnosis: Hydrolysis (Defluorination) .

  • Calculation:

    • Original:

      
      
      
    • Loss of F (-19) + Gain of OH (+17) = Net change -2.

    • Correction: If you see -20 Da (approx), you might be looking at the Aziridinium species (

      
      ) or a dehydration product.
      
    • Most Common:[1] Appearance of a peak at

      
       (loss of HF) or 
      
      
      
      (Hydrolysis to alcohol).
  • Action: Your solution pH was likely too high for too long. Prepare fresh in 10 mM HCl.

Q3: Can I store a 10 mM stock solution in water at -20°C?

Diagnosis: Yes, but with conditions.

  • Protocol: The solvent must be slightly acidic. Pure water often absorbs

    
     (becoming pH ~5.5), which is generally safe, but explicitly adding 1-5 mM HCl or using 0.1% Formic Acid is safer.
    
  • Risk: Freeze-thaw cycles can cause local concentration effects (eutectic points) where pH might shift dramatically.

  • Recommendation: Aliquot single-use stocks in 10 mM HCl.

Part 4: Standard Operating Procedures (SOP)

SOP-01: Safe Reconstitution for Biological Assays

Objective: Solubilize (S)-1-Fluoro-3-methyl-2-butylamine HCl without triggering defluorination.

StepActionTechnical Rationale
1 Chill Solvent Pre-chill sterile water or 10mM HCl to 4°C.
2 Weighing Weigh solid rapidly. The HCl salt is hygroscopic.
3 Dissolution Dissolve to 10-50 mM in 0.01 M HCl .
4 Dilution Add to assay buffer (pH 7.4) immediately before use.
5 Validation Verify concentration via

F-NMR if possible.
SOP-02: Emergency "Rescue" of Neutralized Solution

Scenario: You accidentally added too much base or left the solution at RT.

  • Immediate Acidification: Add 1M HCl dropwise until pH < 3.

  • Assess Damage:

    • If neutralized for < 5 mins at 4°C: Likely >98% intact.

    • If neutralized for > 30 mins at RT: Significant degradation (>10%) probable.

  • Do NOT Heat: Heating will accelerate the hydrolysis of any formed aziridinium ions.

Part 5: Analytical Validation Parameters

When verifying the integrity of your reagent, use these parameters. HPLC-UV is often insufficient because the chromophore (amine) is weak and the hydrolysis product (amino alcohol) has a similar retention time and UV profile.

MethodTarget SignalInterpretation

F NMR
Single peak ~ -210 to -230 ppm Intact

-fluoroamine.

F NMR
New peak ~ -120 ppm Free Fluoride (

). Indicates degradation.
LC-MS [M+H]+ (Target Mass) Intact Molecule.
LC-MS [M-F]+ (Aziridinium) Transient intermediate (rarely seen).
LC-MS [M-F+OH]+ (Alcohol) Hydrolysis product (Valinol analog).

References

  • Mechanism of

    
    -Fluoroamine Cyclization: 
    
    • Citation: "Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of -Fluoroamines." Journal of the American Chemical Society, 2019.
    • Relevance: Establishes the reactivity of the -fluoroamine/aziridinium equilibrium and the conditions required to stabilize these species.
  • Hydrolysis of Fluoro-Amino Acids

    • Citation: "Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI Molecules, 2020.
    • Relevance: details the hydrolytic instability of fluorinated amino precursors in aqueous buffers.
  • General Stability of Amine Hydrochlorides

    • Citation: "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology." ACS Chemical Health & Safety, 2022.
    • Relevance: While focused on synthesis, this provides foundational safety data on handling fluorinated amine salts and the hazards of HF release.

Sources

Troubleshooting

Controlling hygroscopicity of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

The following technical guide addresses the hygroscopicity management of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride . This guide is structured as a Tier 3 Technical Support Document , designed for process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the hygroscopicity management of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride .

This guide is structured as a Tier 3 Technical Support Document , designed for process chemists and formulation scientists who have already encountered handling difficulties (caking, deliquescence, or weighing errors) with this specific fluorinated intermediate.

Subject: Handling & Stabilization of (S)-1-Fluoro-3-methyl-2-butylamine HCl Ticket Type: Troubleshooting & Process Optimization Applicable Compound Class:


-Fluoroamines, Chiral Amine Hydrochlorides[1][2][3]

Executive Summary & Chemical Context

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chiral building block, structurally derived from L-Valinol where the hydroxyl group is replaced by a fluorine atom.[1][2][3]

While the fluorine atom increases the lipophilicity of the carbon backbone compared to its parent amino alcohol, the hydrochloride salt moiety remains the dominant driver of hygroscopicity. The high lattice energy of the salt competes with the hydration energy of atmospheric water. If the material is amorphous or semi-crystalline (common in custom synthesis batches), it will rapidly adsorb water, leading to:

  • Stoichiometric Errors: Inaccurate molecular weight calculations during coupling reactions.

  • Deliquescence: Formation of a viscous oil/paste, making transfer impossible.[3]

  • Hydrolytic Risk: While primary alkyl fluorides are relatively stable, the combination of moisture, acidity (from HCl), and heat can accelerate degradation over long periods.[3]

Immediate Mitigation (Handling Protocol)

Use this protocol if you are currently struggling to weigh or transfer the material.

The "Dry-Bag" Weighing Technique

If a glovebox is unavailable, do not weigh this compound on an open benchtop balance.[1][2][3] The moisture uptake rate can exceed 1% w/w per minute at >50% Relative Humidity (RH).[3]

  • Equilibrate: Place the sealed container, spatulas, and weighing boats inside a dry bag or a glove bag purged with Nitrogen/Argon.[3]

  • Aliquot: Transfer the required amount into a pre-tared vial inside the inert environment.

  • Seal: Cap the vial tightly before removing it from the dry bag.

  • Weigh: Record the mass of the sealed vial outside the bag. Subtract the tare weight of the vial/cap.

Critical Alert: Do not use paper weighing boats. Use antistatic plastic or glass.[3] Paper absorbs moisture and transfers it to the salt.[3]

Root Cause Diagnosis (Characterization)

Before attempting to "fix" the solid, you must characterize the nature of the water interaction.

Diagnostic Workflow
TechniqueObservationInterpretation
DVS (Dynamic Vapor Sorption) Mass increase > 2% at 80% RHMaterial is hygroscopic.[1][2][3]
DVS (Hysteresis) Significant gap between sorption/desorption curvesFormation of a stable hydrate or channel hydrate.[2][3]
XRPD (X-Ray Diffraction) "Halo" pattern (no sharp peaks)Amorphous material. This is the primary cause of excessive hygroscopicity.[3]
DSC (Calorimetry) Broad endotherm < 100°CDesolvation/Dehydration event.[1][2][3]
Visualization: Troubleshooting Logic Flow

HygroscopicityLogic Start Issue: Material is Sticky/Wet CheckState Check Solid State (XRPD) Start->CheckState IsAmorphous Result: Amorphous/Halo CheckState->IsAmorphous IsCrystalline Result: Crystalline Peaks CheckState->IsCrystalline ActionRecryst Action: Recrystallization (Remove amorphous content) IsAmorphous->ActionRecryst High Surface Energy ActionDry Action: Vacuum Drying (Remove surface water) IsCrystalline->ActionDry Surface Adsorption ActionHydrate Action: Screen for Stable Hydrate Form IsCrystalline->ActionHydrate Lattice Incorporation

Caption: Decision matrix for diagnosing the root cause of moisture uptake based on solid-state analysis.[1][2][3]

Process Engineering: Reducing Hygroscopicity

The most effective long-term solution is to convert amorphous material into a highly crystalline, non-solvated polymorph.

Protocol: Anti-Solvent Recrystallization

For (S)-1-Fluoro-3-methyl-2-butylamine HCl, the following solvent systems are recommended based on the polarity of the fluorinated amine.

Target: Produce large, low-surface-area crystals.

Solvent System A (Preferred): Isopropanol (IPA) / Diisopropyl Ether (DIPE) Solvent System B (Alternative): Ethanol / Ethyl Acetate[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the sticky solid in the minimum amount of warm Isopropanol (50-60°C) . Ensure complete dissolution.

  • Filtration: Filter quickly while hot to remove any insoluble trash (nucleation sites).[2][3]

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Diisopropyl Ether dropwise until the solution turns slightly turbid.[3]

  • Growth: Re-heat slightly to clear the turbidity, then wrap the flask in foil and let it cool slowly to 4°C (refrigerator) overnight.

    • Note: Rapid cooling traps solvent and creates amorphous defects.[3]

  • Isolation: Filter the white needles/plates under a blanket of Nitrogen.[3]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 24 hours.

Visualization: Solvent Selection Strategy

RecrystStrategy Input Fluorinated Amine HCl SolubilityCheck Solubility Check Input->SolubilityCheck HighSol Soluble in Alcohol (MeOH, EtOH, IPA) SolubilityCheck->HighSol LowSol Insoluble in Non-Polar (Hexane, Ether, EtOAc) SolubilityCheck->LowSol Strategy Strategy: Anti-Solvent Precipitation HighSol->Strategy LowSol->Strategy System1 System 1: IPA (Solvent) + DIPE (Anti-solvent) Strategy->System1 Best for Flowability System2 System 2: EtOH (Solvent) + EtOAc (Anti-solvent) Strategy->System2 Best for Yield

Caption: Solvent system selection logic for recrystallizing polar amine salts.

Frequently Asked Questions (FAQs)

Q1: Can I just dry the sticky solid in an oven to fix it? A: Rarely. If the material is amorphous, drying it above its Glass Transition Temperature (Tg) without a solvent may cause it to turn into a hard "glass" or gum rather than a powder. You must recrystallize it to change the physical form.[3]

Q2: Does the fluorine atom make it unstable? A: The C-F bond in the 1-position (primary fluoride) is generally robust.[2] However, if the salt becomes a liquid (deliquescence), the high concentration of chloride ions and acidity in the aqueous phase can promote slow hydrolysis or elimination reactions over months. Keep it dry to ensure chemical stability.[3][4]

Q3: I see a "weight gain" even inside the glovebox. Why? A: Check your glovebox atmosphere. Amine hydrochlorides can react with trace solvent vapors (like DCM or MeOH) present in the box atmosphere to form solvates.[3] Ensure your box is purged and only contains inert gas (N₂/Ar).[2][3]

Q4: Can I switch the salt to reduce hygroscopicity? A: Yes. If the HCl salt is unmanageable, consider switching to a Tosylate (p-TsOH) or Fumarate salt.[1][2][3] These counter-ions are larger, pack better in the crystal lattice, and are generally less hygroscopic than chlorides. Note: This changes the molecular weight and regulatory status of the material.

References

  • Hygroscopicity Classification & Analysis

    • Murikipudi, V., et al. (2013).[3][5] Pharmaceutical Development and Technology. Defines hygroscopicity classes based on DVS data (sorption isotherms).

    • Source:[1][2][3]

  • Amine Hydrochloride Properties

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (Standard text explaining the high lattice energy and hygroscopicity of HCl salts).

    • Source:[1][2][3]

  • Recrystallization Techniques

    • Mettler Toledo.[3] Recrystallization Guide: Solvents and Anti-Solvents. Explains the mechanism of anti-solvent crystallization for polar salts.

    • Source:[1][2][3]

  • Solid State Characterization (DVS)

    • Surface Measurement Systems.[3][5][6] Dynamic Vapor Sorption (DVS) for Amorphous Content Determination.

    • Source:[1][2]

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Coupling

The following technical guide is designed to assist researchers in optimizing the coupling conditions for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride . This guide synthesizes principles of organic synthesis, kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers in optimizing the coupling conditions for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride . This guide synthesizes principles of organic synthesis, kinetic control, and fluorinated amine chemistry to provide a robust, troubleshooting-oriented resource.

Product: (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6) Application: Amide Coupling / API Intermediate Synthesis Target Audience: Medicinal Chemists, Process Chemists[1]

Core Technical Overview

The coupling of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride presents a specific set of challenges distinct from standard peptide couplings. This molecule is a


-fluoro amine  (a valinol mimic where the hydroxyl is replaced by fluorine).[1]
The Challenge: The "Goldilocks" pH Window

Success depends on balancing three competing factors governed by pH:

  • Amine Nucleophilicity (Low pH = Inactive): As a hydrochloride salt, the nitrogen is protonated (

    
    ) and non-nucleophilic.[1] You must add base to reach the free base form (
    
    
    
    ).[1]
  • Fluorine Elimination (High pH = Decomposition): The

    
    -fluorine atom creates an inductive effect that acidifies the 
    
    
    
    -proton.[1] Excessively basic conditions (pH > 10) or strong bases can trigger
    
    
    -elimination
    of HF, forming a vinyl impurity.[1]
  • Activated Ester Hydrolysis (High pH = Low Yield): High pH accelerates the hydrolysis of your activated carboxylate partner (e.g., NHS-ester, O-acylisourea), consuming the starting material before coupling occurs.

Key Insight: Due to the electron-withdrawing fluorine, the pKa of this amine is lower (~8.5–9.0) than typical alkyl amines (~10.5).[1] This allows for efficient coupling at milder pH levels, reducing side reactions.

Troubleshooting Guide (Q&A)

Issue 1: Low Coupling Yield / Unreacted Active Ester

Q: I am using standard EDC/NHS conditions with 2.0 equiv of TEA, but the reaction stalls. Why? A: The issue is likely incomplete neutralization or salt aggregation .

  • Diagnosis: In solvents like DCM or DMF, the amine hydrochloride salt may be sparingly soluble. Adding triethylamine (TEA) generates TEA[1]·HCl, which can precipitate and coat the unreacted amine salt, preventing full release of the free base.

  • Solution:

    • Switch to DIPEA (Diisopropylethylamine) .[1][2] It forms more soluble salts in organic media.[1]

    • Pre-neutralization Step: Dissolve the amine HCl and DIPEA in the solvent before adding the activated acid. Ensure the solution is clear (homogeneous) before mixing.

    • Stoichiometry: Use exactly 1.1 equivalents of base relative to the amine HCl. Excess base is unnecessary and risky.[1]

Issue 2: Formation of Vinyl Impurities (Defluorination)

Q: I see a new spot on TLC / peak on LCMS with a mass of [M-20]. Is my fluorine leaving? A: Yes, this indicates


-elimination of HF .[1]
  • Cause: The pH is too high, or the base is too strong/nucleophilic. This is common if you use inorganic bases (NaOH, Carbonates) or excess TEA with heating.[1]

  • Mechanism: The base abstracts the proton at the C2 position (alpha to the nitrogen), leading to the expulsion of the fluoride at C1.

  • Corrective Action:

    • Avoid Inorganic Bases: Do not use Schotten-Baumann conditions (aq. NaOH/DCM) for this substrate.

    • Control pH: Maintain the "apparent pH" (in organic solvent) between 7.5 and 8.5.

    • Temperature: Conduct the neutralization and initial coupling at 0°C . Only warm to room temperature once the amide bond is formed.

Issue 3: Racemization of the Coupling Partner

Q: The amine is chiral (S-enantiomer). Will it racemize during coupling? A: Racemization of the amine itself is highly unlikely under standard coupling conditions.

  • Explanation: Amine racemization requires deprotonation/reprotonation of the C-N chiral center, which is energetically difficult (pKa > 40).

  • Real Risk: If you are coupling it to a chiral carboxylic acid (e.g., an amino acid), the acid component is at risk. High pH promotes oxazolone formation on the activated acid, leading to epimerization.

  • Protocol: Use "racemization-suppressing" additives like HOBt or Oxyma Pure and keep base equivalents low (1.0 equiv per HCl).[1]

Optimized Experimental Protocol

Objective: Couple (S)-1-Fluoro-3-methyl-2-butylamine HCl with a carboxylic acid (


) while preserving the fluorine and chiral center.[1]

Reagents:

  • Amine: (S)-1-Fluoro-3-methyl-2-butylamine HCl (1.0 equiv)[1]

  • Acid:

    
     (1.0–1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1][2][3]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Workflow:

  • Activation (Vessel A):

    • Dissolve

      
       (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
      
    • Add DIPEA (1.0 equiv relative to Acid) to initiate activation.[1]

    • Stir at 0°C for 15–30 minutes. Note: This pre-activates the acid.

  • Neutralization (Vessel B):

    • Suspend (S)-1-Fluoro-3-methyl-2-butylamine HCl (1.0 equiv) in DMF.[1]

    • Add DIPEA (1.0–1.1 equiv) dropwise.[1]

    • Critical: Stir until the suspension clears or becomes fine, ensuring the free amine is released.

  • Coupling:

    • Add the contents of Vessel B (Amine) into Vessel A (Activated Acid) dropwise at 0°C.

    • Why dropwise? To prevent a localized spike in pH or temperature.[1]

  • Monitoring:

    • Allow to warm to Room Temp (20–25°C).

    • Monitor by LCMS.[1][2] Look for the product peak. If starting material persists after 4 hours, add a tiny increment of DIPEA (0.1 equiv), but do not exceed pH 8.5 .

Visualizing the Mechanism & Logic

The following diagram illustrates the kinetic competition between the desired coupling and the side reactions (Elimination/Hydrolysis) based on pH.

G cluster_inputs Input Components cluster_outcomes Reaction Outcomes vs. pH AmineSalt Amine HCl Salt (Inactive) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Neutralization (Requires Base) Base Base (DIPEA) Base->FreeAmine Coupling Desired Amide (Optimal pH 7.5-8.5) FreeAmine->Coupling Attack on Activated Ester Elimination Vinyl Impurity (Defluorination) (pH > 10) FreeAmine->Elimination Excess Base (Beta-Elimination) Hydrolysis Hydrolyzed Acid (Low Yield) (pH > 9) pH_Low pH < 7 (Protonated) pH_Low->AmineSalt pH_High pH > 10 (Unstable) pH_High->Elimination

Caption: Reaction pathway logic. The "Sweet Spot" (pH 7.5–8.5) maximizes the Free Amine concentration for coupling while minimizing the risk of Fluoride Elimination and Ester Hydrolysis.

Comparative Data: Base Selection

The choice of base significantly impacts the purity profile of fluorinated amine couplings.

Base TypeExampleSolubility in DMFRisk of DefluorinationRecommended?
Tertiary Amine (Hindered) DIPEA (Hünig's Base) HighLow YES (Preferred)
Tertiary Amine (Unhindered)Triethylamine (TEA)ModerateMediumUsable (with care)
Inorganic Base

/ NaOH
Low (Heterogeneous)High NO
PyridinePyridine / CollidineHighVery LowYes (for slow reactions)

Frequently Asked Questions (FAQs)

Q: Can I use water-soluble carbodiimides (EDC) in aqueous buffers? A: Yes, but be careful.[1] While EDC works in water, the hydrolysis of the activated ester is faster. For this fluorinated amine, an aqueous buffer at pH 7.5 (Phosphate or HEPES) is ideal.[1] Do not use Carbonate buffers (pH > 9).[1]

Q: How do I measure the "pH" in DMF or DCM? A: You cannot measure true pH in organic solvents. Instead, use "Apparent pH":

  • Take a 50 µL aliquot of the reaction mixture.

  • Drop it onto a wet pH indicator strip (moistened with water).[1]

  • Aim for a color corresponding to pH 8.[1]0. If it reads pH 10+, you have added too much base.[1]

Q: Does the fluorine atom affect the solubility of the product? A: Yes. Fluorine increases lipophilicity compared to the hydroxyl (valinol) analog. The product will likely be more soluble in DCM/EtOAc and less soluble in water, which aids in extractive workup.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Patterson, S., et al. (2023).[1] Synthesis of Fluorinated Amines: A Personal Account. The Chemical Record, 23(1). Link[1]

  • BenchChem Technical Support. (2025). Minimizing Racemization of Modified Amino Acids During Coupling.[4] Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride.[1][5][6] Link

Sources

Reference Data & Comparative Studies

Validation

Determining enantiomeric excess (ee) of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in drug development. For (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride , this analytical task presents a unique tri...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in drug development. For (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride , this analytical task presents a unique triad of physicochemical challenges.

First, as a small aliphatic amine, it lacks a UV chromophore, rendering standard high-performance liquid chromatography with ultraviolet detection (HPLC-UV) ineffective. Second, the strongly electron-withdrawing


-fluorine atom exerts an inductive effect that significantly lowers the amine's pKa from a typical ~10.7 down to approximately 9.0[1]. This reduced basicity and nucleophilicity can impede standard derivatization kinetics. Finally, enantiomers possess identical physical and chemical properties in an achiral environment, making direct differentiation impossible without a chiral selector[2].

As a Senior Application Scientist, I have evaluated multiple analytical paradigms to overcome these hurdles. This guide objectively compares the most robust methodologies for determining the ee of this specific fluorinated amine, providing field-proven, self-validating protocols.

Comparative Analysis of Analytical Strategies

To accurately quantify the (R)-enantiomer impurity within an (S)-1-Fluoro-3-methyl-2-butylamine batch, researchers typically choose between indirect chromatographic methods (using derivatization) and spectroscopic methods (using nuclear magnetic resonance).

Table 1: Performance Comparison of ee Determination Methods for


-Fluoroamines 
Analytical StrategyDetection MechanismResolution (

)
Limit of Quantitation (LOQ)Primary AdvantagePrimary Limitation
Indirect HPLC (L-FDAA) UV Absorbance (340 nm)> 2.5< 0.1%Extremely high sensitivity, standard equipmentRequires 1-hour derivatization step

F NMR (with CSA)
Magnetic ResonanceBaseline~ 1.0 - 2.0%Non-destructive, rapid sample prepLower sensitivity, requires high analyte conc.
Direct Chiral HPLC ELSD / CAD1.5 - 2.0~ 0.5%No derivatization requiredExpensive chiral columns, gradient limitations

Based on the need for high-throughput screening versus high-sensitivity batch release, the following decision workflow dictates the optimal approach:

MethodSelection Start Analyte: (S)-1-Fluoro-3-methyl-2-butylamine Q1 Is high-sensitivity quantitation required? Start->Q1 Deriv Chiral Derivatization (L-FDAA Labeled) Q1->Deriv Yes (LOQ < 0.1%) NMR_Q Is rapid, non-destructive screening preferred? Q1->NMR_Q No HPLC Achiral RP-HPLC-UV (Diastereomer Separation) Deriv->HPLC CSA Add Chiral Solvating Agent (e.g., S-BINOL) NMR_Q->CSA Yes (LOQ ~ 1-2%) NMR_Anal 19F NMR Integration (Direct ee Measurement) CSA->NMR_Anal

Workflow for selecting ee determination methods for aliphatic fluoroamines.

Strategy 1: The Gold Standard — Indirect HPLC via Marfey's Reagent

For regulatory submissions and rigorous quality control, indirect HPLC using a Chiral Derivatizing Agent (CDA) is the gold standard. We utilize 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent).

The Causality of the Chemistry: L-FDAA reacts with primary amines via Nucleophilic Aromatic Substitution (SNAr)[3]. This accomplishes two critical goals simultaneously: it installs a strong chromophore (dinitrophenyl group, absorbing strongly at 340 nm) and converts the indistinguishable enantiomers into diastereomers[4]. Because the resulting diastereomers have different three-dimensional spatial arrangements, they exhibit different affinities for a standard achiral C18 stationary phase, allowing for baseline separation.

MarfeysLogic Enantiomers Amine Enantiomers (R/S mixture) Reaction SNAr Reaction (pH 8.5, 50°C) Enantiomers->Reaction CDA Marfey's Reagent (Enantiopure L-FDAA) CDA->Reaction Dia1 Diastereomer 1 (L-FDAA-S-Amine) Reaction->Dia1 Dia2 Diastereomer 2 (L-FDAA-R-Amine) Reaction->Dia2 Sep C18 HPLC Column (Baseline Resolution) Dia1->Sep Dia2->Sep

Conversion of enantiomers to diastereomers using Marfey's reagent via SNAr.

Self-Validating Protocol: L-FDAA Derivatization

Expert Note on Kinetic Resolution: Because the


-fluorine reduces the amine's nucleophilicity[1], the derivatization reaction must be driven to absolute completion. If the reaction is stopped prematurely, the (S)-enantiomer might react faster than the (R)-enantiomer (kinetic resolution), which would artificially inflate the calculated ee[2]. To prevent this, we use a 5-fold molar excess of L-FDAA and elevate the reaction temperature to 50 °C.
  • Sample Preparation: Dissolve 2.0 mg of (S)-1-Fluoro-3-methyl-2-butylamine HCl in 1.0 mL of LC-MS grade water.

  • Free-Basing & Buffering: To 100 µL of the amine solution, add 40 µL of 1 M NaHCO

    
     to neutralize the HCl salt and establish an alkaline environment (pH ~8.5) necessary for the SNAr mechanism.
    
  • Derivatization: Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone. Incubate the mixture in a thermoshaker at 50 °C for exactly 60 minutes.

  • Quenching: Stop the reaction by adding 40 µL of 1 M HCl. This neutralizes the bicarbonate and protonates the unreacted L-FDAA, preventing further reaction. Dilute with 620 µL of Acetonitrile.

  • HPLC Analysis: Inject 5 µL onto an achiral C18 column (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 60% ACN over 20 minutes. Monitor at 340 nm.

Self-Validation Checkpoint: You must run a racemic standard of 1-fluoro-3-methyl-2-butylamine through this exact protocol alongside your sample. The racemic control must yield two distinct peaks with a peak area ratio of exactly 50:50 (


 1%). If the ratio deviates, kinetic resolution has occurred, and the assay is invalid.

Strategy 2: The Orthogonal Approach — F NMR with Chiral Solvating Agents

While HPLC provides superior sensitivity, it is destructive and requires extensive sample preparation. An elegant, orthogonal approach leverages the molecule's native fluorine atom using Nuclear Magnetic Resonance (NMR).

The Causality of the Chemistry: By introducing an enantiopure Chiral Solvating Agent (CSA), such as (S)-BINOL, into the NMR tube, transient diastereomeric complexes are formed via rapid, reversible hydrogen bonding between the amine and the CSA[5]. Because


F NMR covers a broad chemical shift range and has zero background interference from the solvent or the CSA (unlike 

H NMR, which is crowded by aliphatic multiplets), the diastereomeric complexes will exhibit distinct fluorine resonances (

).
Self-Validating Protocol: F NMR Assay
  • Sample Preparation: Dissolve 15 mg of the amine hydrochloride in 0.5 mL of CDCl

    
    . Add 5 µL of triethylamine to liberate the free base in situ.
    
  • Baseline Acquisition: Acquire a standard

    
    F NMR spectrum (typically with 
    
    
    
    H decoupling).
  • CSA Addition: Add 3.0 equivalents of (S)-BINOL directly to the NMR tube. Shake gently to dissolve.

  • Chiral Acquisition: Re-acquire the

    
    F NMR spectrum. Integrate the two distinct fluorine signals to calculate the enantiomeric ratio.
    

Self-Validation Checkpoint: The baseline acquisition (Step 2) acts as your internal system suitability test. It must show a single, clean fluorine resonance. The appearance of peak splitting only after the addition of the CSA confirms that the separation is purely due to diastereomeric complexation, ruling out the possibility of fluorinated impurities mimicking the minor enantiomer.

Conclusion

For determining the ee of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride, the choice of method depends on the development phase. For rapid, non-destructive screening during early-stage synthesis optimization,


F NMR with a CSA like (S)-BINOL is highly efficient. However, for late-stage development, batch release, and regulatory compliance where limits of quantitation below 0.1% are required, pre-column derivatization with Marfey's Reagent (L-FDAA) followed by achiral RP-HPLC remains the undisputed, highly reliable standard.

References

  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC nih.gov
  • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organoc
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar semanticscholar.org
  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants - ScienceDirect doi.org

Sources

Comparative

Publish Comparison Guide: Chiral HPLC Strategies for (S)-1-Fluoro-3-methyl-2-butylamine

The following guide provides an in-depth technical comparison of Chiral HPLC methods for the analysis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride . This analysis is critical for establishing enantiomeric purity i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Chiral HPLC methods for the analysis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride . This analysis is critical for establishing enantiomeric purity in drug development, particularly for fluorinated valine analogs used in peptide mimetics.

Executive Summary & Molecule Analysis

Target Analyte: (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Structure: A primary aliphatic amine with a fluorine atom at the C1 position and an isopropyl group at C2 (analogous to a fluorinated valinol derivative).[1] Analytical Challenge:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible.[1]
    
  • Chiral Center: The stereocenter is located at the

    
    -position to the amine, making it highly sensitive to steric environments.
    

Strategic Recommendation:

  • For Routine QC (High Throughput): Use Method A (Direct Chiral HPLC) with ELSD/CAD detection.[1] It minimizes sample handling and error.[1]

  • For Trace Impurity/Biological Samples: Use Method B (Derivatization) with Marfey’s Reagent .[1] This introduces a UV-active chromophore, enabling high-sensitivity detection on standard C18 columns.[1]

Method A: Direct Chiral HPLC (The "Crown Ether" Approach)

This method utilizes a chiral stationary phase (CSP) specifically designed for primary amines.[1] It relies on the formation of a host-guest inclusion complex between the ammonium ion of the analyte and the crown ether selector.

Mechanism of Action

The Crownpak CR(+) column contains a chiral crown ether (18-crown-6 derivative) coated or immobilized on silica.[1] Under acidic conditions, the primary amine is protonated (


). The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether. The chiral discrimination arises from the steric fit of the substituents (Fluoro-methyl vs. Isopropyl) against the chiral barrier of the crown ether.
Experimental Protocol
  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm

    
     150 mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Perchloric Acid (HClO

    
    ) aqueous solution (pH 1.5) / Acetonitrile (90:10 v/v).[1]
    
    • Note: Methanol can be used (up to 15%) to reduce retention time, but Acetonitrile is often preferred for peak shape with fluorinated compounds.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]

    • Alternative: UV at 200–210 nm (Relies on the weak C-N / C-F absorbance; requires high purity solvents to avoid baseline noise).[1]

Workflow Visualization[1]

DirectMethod cluster_mechanism Chiral Recognition Mechanism Sample Sample (Racemic Mixture) Acidify Acidification (pH < 2.0) Sample->Acidify Protonation (-NH3+) Column Crownpak CR-I(+) (Host-Guest Complexation) Acidify->Column Injection Detection Detection (CAD/ELSD) Column->Detection Separation Complex Ammonium-Crown Ether Complex Column->Complex

Caption: Logical flow of Direct Chiral HPLC using Crown Ether stationary phases.

Method B: Indirect Chiral HPLC (Derivatization with Marfey's Reagent)[2]

When UV sensitivity is required, or a chiral column is unavailable, derivatization is the gold standard. Marfey’s Reagent (FDAA) reacts with the primary amine to form diastereomers, which have different physical properties and can be separated on an achiral C18 column.

Mechanism of Action

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes a nucleophilic aromatic substitution with the amine analyte.[1] The resulting derivatives are diastereomers (L-L and L-D pairs). The Dinitrophenyl (DNP) moiety acts as a strong chromophore (


 nm).[1]
Experimental Protocol

Step 1: Derivatization

  • Mix 50

    
    L of sample (50 mM) with 100 
    
    
    
    L of 1% FDAA in acetone.
  • Add 20

    
    L of 1 M NaHCO
    
    
    
    (to ensure basic pH for reaction).
  • Incubate at 40°C for 60 minutes.

  • Stop reaction with 20

    
    L of 2 M HCl (neutralize).[1]
    
  • Dilute with mobile phase.

Step 2: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6

    
     150 mm, 3.5 
    
    
    
    m).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 60% B over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 340 nm.[1]

Reaction Pathway Visualization[1]

Derivatization Analyte (R/S)-Amine (No UV) Reaction Nucleophilic Substitution (pH 8, 40°C) Analyte->Reaction Reagent Marfey's Reagent (L-FDAA) (UV Active) Reagent->Reaction Diastereomers Mixture of Diastereomers: 1. (L)-FDAA-(S)-Amine 2. (L)-FDAA-(R)-Amine Reaction->Diastereomers Separation Achiral C18 HPLC Separation based on Hydrophobicity Diastereomers->Separation

Caption: Derivatization pathway converting enantiomers into UV-active diastereomers.[1]

Comparative Analysis

The following table contrasts the two methodologies to assist in selection based on laboratory resources and requirements.

FeatureMethod A: Direct (Crownpak)Method B: Indirect (Marfey's)
Primary Advantage Simplicity. No sample prep; "Inject and Go."[1]Sensitivity. Strong UV signal; uses standard columns.[1]
Detection Limit (LOD) High (

g range) with UV; Moderate with CAD.
Low (ng range) due to DNP chromophore.[1]
Sample Preparation Minimal (Dissolve in mobile phase).Complex (1 hour reaction + neutralization).
Elution Order Reversible (Switch CR(+) to CR(-) column).Fixed (L-L usually elutes before L-D on C18).
Robustness Sensitive to cations (K+, Na+) in sample.Robust, but requires reaction completion check.
Cost per Run High (Specialized Column).Low (Standard Column), Reagent cost is negligible.
Technical Insight: Why not Polysaccharide Columns?

While columns like Chiralpak IA or OD-H are popular, they generally show poor enantioselectivity for underivatized aliphatic linear amines.[1] They require the analyte to have an aromatic group for


-

interactions.[1] To use these columns for 1-Fluoro-3-methyl-2-butylamine, one would still need to derivatize (e.g., with benzyl chloride or NBD-Cl), effectively negating the "direct" advantage.[1] Therefore, Crown Ether columns remain the only viable direct method.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Accessed 2024).[1] Defines the mechanism of ammonium complexation for primary amines.

  • Bhushan, R., & Brückner, H. (2011).[2] Use of Marfey's reagent and analogs for chiral amino acid analysis.[3] Journal of Chromatography B, 879(29), 3148-3161.[2] Detailed protocol for FDAA derivatization of amines.

  • Hyun, M. H. (2006).[1] Chiral recognition mechanisms on crown ether-based chiral stationary phases.[1][4][5] Journal of Separation Science.[1] Explains the steric barrier theory relevant to the fluoro/methyl discrimination.

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines... as NBD Derivatives. Yakhak Hoeji.[1] Demonstrates alternative derivatization strategies for aliphatic amines.

Sources

Validation

Optical Rotation Reference Guide: (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride vs. Structural Analogs

Executive Summary (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6) is a highly valuable chiral building block in modern drug discovery. By acting as a bioisostere for valinol-derived moieties, the term...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 886216-66-6) is a highly valuable chiral building block in modern drug discovery. By acting as a bioisostere for valinol-derived moieties, the terminal primary fluorine atom enhances metabolic stability while preserving the steric bulk of the parent molecule. For researchers integrating this intermediate into active pharmaceutical ingredients (APIs), validating chiral purity via specific optical rotation (


) is a critical quality control step, as established by leading chemical suppliers .

This guide objectively compares the chiroptical performance of this fluorinated amine against its structural alternatives, providing deep mechanistic insights and a self-validating experimental protocol for accurate polarimetry.

Mechanistic Insights: Stereochemistry, CIP Priorities, and Fluorine Isosterism

Expertise & Experience: When comparing (S)-valinol to its fluorinated analog, one must consider how the substitution affects both the electron cloud polarizability and the Cahn-Ingold-Prelog (CIP) priority rules.

  • CIP Priority Retention: In the chiral pool starting material, (S)-valinol, the stereocenter (C2) is bonded to -NH₂ (priority 1), -CH₂OH (priority 2), -CH(CH₃)₂ (priority 3), and -H (priority 4). When the hydroxyl group is replaced by fluorine to form 1-fluoro-3-methyl-2-butylamine, the -CH₂F group retains priority 2 because Fluorine (atomic number 9) outranks the Carbon (atomic number 6) of the isopropyl group. Thus, the (S) nomenclature is strictly preserved throughout the transformation.

  • Des-fluoro Analog Priority Shift: Conversely, if we compare this to the non-fluorinated analog (3-methyl-2-butylamine), the -CH₃ group drops to priority 3, elevating the isopropyl group to priority 2. Consequently, the exact same 3D spatial arrangement in the des-fluoro analog is designated as the (R)-enantiomer.

  • Chiroptical Causality: Specific rotation is highly dependent on the polarizability of the groups attached to the stereocenter . The highly electronegative fluorine atom tightly holds its electron cloud, reducing the overall polarizability of the -CH₂F group compared to -CH₂OH. This typically results in a lower magnitude of optical rotation for the fluorinated amine compared to the parent amino alcohol.

Comparative Optical Rotation Reference Data

To objectively benchmark the product's performance, the following table compares the specific rotation of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride against its enantiomer and structural analogs.

CompoundCAS NumberConfigurationSpecific Rotation

*
SolventConcentration ( g/100 mL)
1-Fluoro-3-methyl-2-butylamine HCl 886216-66-6(S)+10.2° to +12.5°Methanolc = 1.0
1-Fluoro-3-methyl-2-butylamine HCl 2006287-08-5(R)-10.2° to -12.5°Methanolc = 1.0
Valinol 2026-48-4(S)+14.5°Chloroformc = 1.0
3-Methyl-2-butylamine HCl N/A(R)**-4.5°Methanolc = 1.0

*Note: Values are representative benchmarks derived from structural homology and supplier specifications. Exact values may vary slightly based on solvent hydration and temperature. **The (R)-configuration of the des-fluoro analog shares the identical 3D spatial arrangement as the (S)-fluoro analog due to CIP priority shifts.

Synthetic Workflow & Chiral Integrity

The synthesis of (S)-1-Fluoro-3-methyl-2-butylamine HCl typically begins with the chiral pool molecule (S)-valinol. Because the deoxofluorination occurs exclusively at the primary carbon (C1), the stereocenter at C2 is not involved in the transition state, ensuring complete retention of chirality.

G cluster_0 Chiral Pool Starting Material cluster_1 Synthetic Transformations (C1 Modification) cluster_2 Final API Intermediate A (S)-Valinol [α]D: +14.5° B N-Boc-(S)-Valinol A->B Boc2O, Et3N (Amine Protection) C N-Boc-(S)-1-Fluoro- 3-methyl-2-butylamine B->C DAST, CH2Cl2, -78°C (Deoxofluorination) D (S)-1-Fluoro-3-methyl- 2-butylamine HCl [α]D: ~+11.0° C->D HCl/Dioxane (Deprotection & Salt Formation)

Pathway from (S)-valinol to (S)-1-Fluoro-3-methyl-2-butylamine HCl showing chiral retention.

Experimental Protocol: High-Fidelity Polarimetry

Trustworthiness: A single optical rotation measurement is meaningless without a self-validating protocol. The following step-by-step methodology ensures that solvent effects, temperature fluctuations, and concentration errors are systematically eliminated.

Step 1: Equipment Calibration (The Self-Validating Step)
  • Action: Turn on the polarimeter (e.g., Anton Paar MCP series or equivalent) and allow the sodium lamp (589 nm) to warm up for 30 minutes.

  • Validation: Insert a certified quartz control plate (e.g., +10.000°). If the reading deviates by more than

    
    , recalibrate the instrument.
    
  • Causality: This isolates mechanical or optical instrument drift from actual sample impurity.

Step 2: Solvent Blanking
  • Action: Fill a clean, rigorously dried 100 mm (1 dm) polarimeter tube with HPLC-grade Methanol.

  • Validation: Place the tube in the polarimeter, equilibrate to exactly

    
     using a Peltier temperature controller, and zero the instrument.
    
  • Causality: Methanol is hygroscopic and can absorb atmospheric moisture, which slightly alters its refractive index. Blanking with the exact solvent batch used for the sample negates this variable.

Step 3: Sample Preparation
  • Action: On an analytical balance (0.1 mg precision), weigh exactly 100.0 mg of the dried (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride.

  • Validation: Transfer quantitatively to a 10.00 mL volumetric flask. Dissolve in ~7 mL of Methanol, sonicate for 30 seconds to ensure complete dissolution, and dilute to the mark. This yields a precise concentration (

    
    ) of 1.0  g/100  mL.
    
Step 4: Measurement and Calculation
  • Action: Rinse the 100 mm tube twice with 1 mL of the sample solution to prevent dilution from residual blank solvent. Fill the tube, ensuring no air bubbles are trapped in the light path.

  • Validation: Record five consecutive readings at

    
    . Calculate the average observed rotation (
    
    
    
    ).
  • Calculation: Use Biot's law to determine the specific rotation:

    
    
    (where 
    
    
    
    is path length in dm, and
    
    
    is concentration in g/mL).

References

  • Fuchs, C. S., et al. "Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media." Bioorganic & Medicinal Chemistry, 2014, 22(20), 5558-5562. Available at:[Link]

Comparative

Comparison of (S)- vs (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride bioactivity

Title: Stereochemical Profiling in Drug Design: A Comparative Guide to (S)- vs. (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Bioactivity Executive Summary In modern medicinal chemistry, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Profiling in Drug Design: A Comparative Guide to (S)- vs. (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Bioactivity

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic amines is a cornerstone for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[1],[2]. 1-Fluoro-3-methyl-2-butylamine (also known as 1-fluoro-3-methylbutan-2-amine) is a highly versatile, valinol-derived chiral building block[3],[4]. By replacing a standard methyl or hydroxymethyl group with a monofluoromethyl (–CH₂F) bioisostere, drug developers can simultaneously modulate amine basicity, enhance lipophilicity, and block cytochrome P450 (CYP450)-mediated oxidation[5],[6].

As a Senior Application Scientist, I present this guide to objectively compare the bioactivity implications of the (S)- versus (R)- enantiomers of 1-Fluoro-3-methyl-2-butylamine Hydrochloride. Because this molecule functions as a pharmacophore building block rather than a standalone drug, its "bioactivity" is evaluated based on how its stereochemistry dictates target engagement and metabolic shielding when incorporated into a larger ligand scaffold.

Physicochemical & Structural Profiling

The fundamental value of 1-Fluoro-3-methyl-2-butylamine lies in the α-fluorine effect . The highly electronegative fluorine atom exerts a strong inductive pull (–I effect) on the adjacent primary amine.

  • pKa Modulation: While a standard aliphatic amine (like 3-methyl-2-butylamine) has a pKa of ~10.5, the –CH₂F group lowers the amine's pKa to approximately 8.5–9.0[7],[6]. This shift drastically increases the fraction of the un-ionized molecule at physiological pH (7.4), enhancing passive membrane permeability.

  • Stereochemical Vectoring: The stereocenter at C2 dictates the 3D spatial projection of the –CH₂F group relative to the bulky isopropyl moiety.

    • The (S)-Enantiomer typically projects the fluorine atom in a vector that can participate in orthogonal multipolar interactions (e.g., acting as a weak hydrogen bond acceptor with backbone amides).

    • The (R)-Enantiomer projects the fluorine in the opposite vector, which may either perfectly occupy a cryptic hydrophobic pocket (due to fluorine's "polar hydrophobicity") or cause severe steric clashes[8].

Mechanism cluster_S (S)-Enantiomer Vector cluster_R (R)-Enantiomer Vector S1 F-Atom Projection S2 Hydrogen Bond Acceptor (Target Pocket) S1->S2 Affinity Boost R1 F-Atom Projection R2 Steric Clash / Desolvation (Hydrophobic Pocket) R1->R2 Affinity Drop

Fig 1. Divergent target engagement vectors dictated by the (S)- vs (R)-stereocenter configuration.

Comparative Bioactivity & Pharmacological Impact

To illustrate the bioactivity differences, we present a representative Structure-Activity Relationship (SAR) case study. Here, both enantiomers of 1-Fluoro-3-methyl-2-butylamine were coupled to a generic kinase-targeting carboxylic acid scaffold to evaluate target inhibition (IC₅₀) and metabolic clearance (CL_int).

Representative SAR Data Table

Note: Data represents a standardized comparative model for fluorinated bioisosteres.

ParameterNon-Fluorinated Control (Valinol-derived)Pharmacophore + (S) -EnantiomerPharmacophore + (R) -Enantiomer
Target IC₅₀ (nM) 145.012.5 850.0
Amine pKa (Calculated) 10.48.88.8
LogD (at pH 7.4) 1.22.42.4
HLM CL_int (µL/min/mg) 85.0 (Rapid Clearance)18.0 (Stable)22.0 (Stable)
Primary Liability CYP-mediated N-dealkylationNoneSteric clash in binding pocket

Analysis of Causality:

  • Affinity (IC₅₀): The (S) -enantiomer demonstrates a >10-fold increase in potency over the non-fluorinated control. This is caused by the fluorine atom forming a favorable multipolar interaction with an asparagine residue in the target pocket. The (R) -enantiomer suffers a severe drop in affinity due to the –CH₂F group clashing with a rigid hydrophobic wall.

  • Metabolic Stability (CL_int): Both the (S) and (R) fluorinated analogs show excellent metabolic stability compared to the control. The strong C–F bond (approx. 110 kcal/mol) increases the transition state energy required for CYP450 enzymes to abstract a hydrogen atom, effectively shutting down oxidative metabolism at that site[6].

Experimental Workflows (Self-Validating Systems)

To accurately evaluate these building blocks, researchers must utilize stereoretentive synthesis and rigorous in vitro profiling.

Workflow A Chiral Selection (S)- vs (R)-Amine B Amide Coupling (HATU, DIPEA) A->B Free base generation C Pharmacophore Synthesis B->C Stereoretentive reaction D In Vitro Assays (IC50 & HLM) C->D Bioactivity profiling

Fig 2. Stereospecific SAR workflow from chiral amine selection to in vitro biological profiling.

Protocol 1: Stereoretentive Amide Coupling

Objective: Couple the amine hydrochloride to a target scaffold without epimerizing the C2 stereocenter.

  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive O-At ester. DIPEA is a non-nucleophilic base; 1.0 eq is required to neutralize the HCl salt of the incoming amine, while the excess maintains the basic environment necessary for coupling without attacking the activated ester.

  • Amine Addition: Slowly add either (S)- or (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (1.1 eq) to the mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Causality: Keeping the initial addition at 0°C prevents thermal degradation and completely suppresses base-catalyzed racemization of the sensitive α-chiral center.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Causality: The mild NaHCO₃ quench neutralizes any residual acid and efficiently pulls the water-soluble HOAt byproduct into the aqueous phase, ensuring high purity of the crude product.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic shielding provided by the –CH₂F group.

  • Incubation Setup: Prepare a 1 µM solution of the synthesized (S)- or (R)-ligand in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: pH 7.4 strictly mimics physiological blood conditions. A protein concentration of 0.5 mg/mL ensures that the enzyme kinetics remain linear and that the substrate is not depleted too rapidly to measure.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. Its addition acts as the precise "start switch" (t=0) for oxidative metabolism[6].

  • Quenching & Analysis: At specific time points (0, 15, 30, and 60 mins), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

    • Causality: The ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the desired time point. Centrifugation pellets the denatured proteins, protecting the LC column from clogging during mass spectrometry analysis.

References

  • (2R)-1-fluoro-3-methylbutan-2-amine hydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL: 3[3]

  • 886216-66-6 | (S)-1-Fluoro-3-methylbutan-2-amine hydrochloride | ChemScene Source: chemscene.com URL: 4[4]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: nih.gov (PMC) URL: 1[1]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Source: nih.gov (PMC) URL: 5[5]

  • The role of fluorine in medicinal chemistry Source: tandfonline.com URL: 8[8]

  • Reasons and Status of Organofluorine Compounds As Drugs Source: alfa-chemistry.com URL: 7[7]

  • Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation Source: rsc.org URL: 2[2]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: chemrxiv.org URL: 6[6]

Sources

Validation

Mass spectrometry fragmentation patterns of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Technical Comparison Guide: MS/MS Characterization of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Executive Summary (S)-1-Fluoro-3-methyl-2-butylamine (CAS: Derived from Valinol) is a critical fluorinated building b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: MS/MS Characterization of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Executive Summary

(S)-1-Fluoro-3-methyl-2-butylamine (CAS: Derived from Valinol) is a critical fluorinated building block used in medicinal chemistry as a bioisostere for valinol or valine residues. The substitution of a hydroxyl group with fluorine modulates lipophilicity and metabolic stability while retaining the steric profile of the parent amino acid.

However, its characterization presents specific challenges:

  • Differentiation from Impurities: It shares a common fragment ion (m/z 86) with its metabolic precursor (Valinol) and chlorinated byproducts.

  • Fragmentation Energetics: The high electronegativity of the fluorine atom alters the standard amine fragmentation pathways, introducing competition between

    
    -cleavage and HF elimination.
    

This guide provides a mechanistic breakdown of the fragmentation patterns, a comparative analysis against common impurities, and a validated LC-MS protocol for identification.

Structural & Mechanistic Analysis

Molecule: (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride Formula:


Monoisotopic Mass (Free Base):  105.0954 Da
Precursor Ion [M+H]+:  106.1027 m/z
Primary Fragmentation Pathways[1]

In Electrospray Ionization (ESI+), the molecule is protonated at the amine nitrogen. Upon Collision-Induced Dissociation (CID), two competing pathways dominate: Hydrogen Fluoride (HF) Elimination and


-Cleavage .
  • Pathway A: HF Elimination (Diagnostic) Unlike chloro- or bromo-alkanes, the C-F bond is strong. However, in protonated amines, the "onium" ion effect can facilitate the loss of neutral HF (20 Da), especially if a cyclic transition state (neighboring group participation) is accessible. This generates the cation at m/z 86 .[1]

  • Pathway B:

    
    -Cleavage (Dominant) 
    Radical-site or charge-site initiation leads to cleavage of the C-C bonds adjacent to the nitrogen.
    
    • Cleavage 1 (Loss of Isopropyl): Loss of the bulky isopropyl group (

      
      , 43 Da) yields the fluoro-iminium ion at m/z 63 .
      
    • Cleavage 2 (Loss of Fluoromethyl): Loss of the fluoromethyl group (

      
      , 33 Da) yields the isopropyl-iminium ion at m/z 73 .
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation mechanisms.

Fragmentation Parent Precursor [M+H]+ m/z 106 (Protonated Amine) Transition Transition State (Vibrational Excitation) Parent->Transition CID Energy Frag_HF Fragment A [M+H - HF]+ m/z 86 (Allylic Cation / Aziridinium) Transition->Frag_HF Neutral Loss: HF (20 Da) (Diagnostic for F) Frag_Alpha1 Fragment B (Loss of Isopropyl) m/z 63 [F-CH2-CH=NH2]+ Transition->Frag_Alpha1 α-Cleavage Loss: 43 Da Frag_Alpha2 Fragment C (Loss of CH2F) m/z 73 [H2N=CH-CH(CH3)2]+ Transition->Frag_Alpha2 α-Cleavage Loss: 33 Da

Figure 1: Competitive fragmentation pathways for (S)-1-Fluoro-3-methyl-2-butylamine. The HF loss is characteristic of the fluorinated moiety, while m/z 73 confirms the isopropyl backbone.

Comparative Analysis: Target vs. Impurities

A major risk in synthesizing or analyzing this building block is the presence of the starting material (Valinol ) or the Chloro-analog (formed if


 is used improperly).

All three compounds can generate a fragment at m/z 86 , making low-resolution MS potentially deceptive. You must rely on the Precursor Mass and the Neutral Loss delta.

Table 1: MS/MS Fingerprint Comparison
FeatureTarget: (S)-1-Fluoro-Amine Impurity A: (S)-Valinol Impurity B: (S)-1-Chloro-Amine
Formula



Precursor [M+H]+ 106.1 m/z 104.1 m/z 122.1 / 124.1 m/z (3:1 ratio)
Primary Neutral Loss -20 Da (HF) -18 Da (

)
-36 Da (HCl)
Resulting Fragment m/z 86 m/z 86 m/z 86

-Cleavage 1
m/z 73 (Loss of

)
m/z 73 (Loss of

)
m/z 73 (Loss of

)

-Cleavage 2
m/z 63 (Loss of Isopropyl)m/z 61 (Loss of Isopropyl)m/z 79/81 (Loss of Isopropyl)
Identification Risk High if only monitoring m/z 86.Precursor is -2 Da lower.Distinct isotope pattern (

).

Experimental Protocol

To ensure robust identification, the following LC-MS/MS method is recommended. This protocol prioritizes the separation of the polar amine from salts and potential regioisomers.

Sample Preparation
  • Solvent: Dissolve 1 mg of Hydrochloride salt in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Dilution: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

  • Vial: Use polypropylene vials (glass can sometimes adsorb trace amines or react with residual HF if degradation occurs).

LC-MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the small amine.

    • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes. (Amines elute early on C18 but retain well on HILIC).

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source HF loss).

    • Source Temp: 120°C.

Analytical Workflow Diagram

Workflow cluster_criteria Confirmation Logic Sample Sample (1-Fluoro-Amine HCl) LC LC Separation (HILIC Mode) Sample->LC MS1 MS1 Scan Filter: m/z 106.1 LC->MS1 CID CID Fragmentation (CE: 15-25 eV) MS1->CID Detection Detection Criteria CID->Detection C1 1. Parent = 106.1 Detection->C1 C2 2. Fragment 86 (HF Loss) Detection->C2 C3 3. Fragment 73 (Isopropyl backbone) Detection->C3

Figure 2: Step-by-step analytical workflow for confirming the identity of (S)-1-Fluoro-3-methyl-2-butylamine.

Interpretation of Results

When analyzing the spectra, apply the following logic to validate the compound:

  • Check the Parent: Ensure the base peak in MS1 is 106 m/z .

    • If 104 m/z is present: You have Valinol contamination.[2]

    • If 86 m/z is present in MS1: You have "In-Source Fragmentation."[2][3][4] Lower your Cone Voltage.

  • Verify the HF Loss: In the MS2 (Product Ion) spectrum, the peak at 86 m/z should be prominent. This corresponds to the

    
     transition.
    
  • Confirm the Backbone: Look for 73 m/z . This fragment (

    
    ) confirms the presence of the isopropyl group attached to the amine, distinguishing it from linear isomers (e.g., n-pentyl derivatives).
    

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of Alpha-cleavage and Onium ions).
  • Tajima, S., et al. (1993). Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols.[5] Organic Mass Spectrometry, 28(11). Link

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Protocols for small polar amines).
  • Wellington Laboratories. (2008). Analysis of Perfluoroalkyl Anion Fragmentation Pathways. (Mechanisms of C-F bond stability and fragmentation). Link

  • NIST Mass Spec Data Center. (2023). Fragmentation of Aliphatic Amines.[2][1][6][7][8] NIST Chemistry WebBook. Link

Sources

Comparative

Differentiating (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride from non-fluorinated analogs

Publish Comparison Guide: (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride vs. Non-Fluorinated Analogs -fluoroamines in drug design.

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride vs. Non-Fluorinated Analogs


-fluoroamines in drug design.

Executive Summary: The Bioisosteric Advantage

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 1389320-33-5) represents a strategic bioisostere of (S)-Valinol . In medicinal chemistry, this substitution is rarely about simple halogenation; it is a calculated maneuver to modulate basicity (


) and block metabolic soft spots without altering steric volume.

Unlike its non-fluorinated analogs—specifically (S)-Valinol (the hydroxyl isostere) and (S)-3-methyl-2-butylamine (the hydrogen isostere)—the fluorinated variant introduces a strong


-inductive effect. This guide details how this effect lowers amine basicity to improve membrane permeability and prevents oxidative deamination, a common clearance pathway for primary amines.

Structural & Physicochemical Comparison

The following table contrasts the target compound with its direct metabolic precursor (Valinol) and its hydrocarbon parent.

FeatureTarget Compound Hydroxyl Analog (Precursor) Hydrocarbon Analog
Compound Name (S)-1-Fluoro-3-methyl-2-butylamine HCl (S)-Valinol (S)-3-methyl-2-butylamine
Structure

-Fluoroamine

-Amino Alcohol
Alkyl Amine
Key Substituent (C1)



Electronic Effect Strong

-Inductive Withdrawal
Inductive Withdrawal + H-BondingWeak Inductive Donation
Est.[1]

(Amine)
~8.0 – 8.2 ~9.6~10.6
LogP (Lipophilicity) Moderate (Increased vs OH)Low (Hydrophilic)High (Lipophilic)
Metabolic Liability Blocked (C-F bond strong) High (Oxidation to Acid)High (N-dealkylation)
CAS Number 1389320-33-52026-48-42935-35-5 (Racemic)

Technical Insight: The substitution of OH with F removes a hydrogen bond donor while retaining the acceptor capability. More importantly, the fluorine atom lowers the


 of the vicinal amine by approximately 1.5 log units. This means at physiological pH (7.4), a higher fraction of the fluoroamine exists as the neutral free base compared to Valinol, significantly enhancing passive membrane permeability.

Functional Performance: Metabolic Stability

A critical differentiator is the compound's resistance to CYP450-mediated oxidation.

  • Valinol Pathway: The primary alcohol is rapidly oxidized to the amino acid (Valine) or aldehyde.

  • Hydrocarbon Pathway: The

    
    -carbon (next to nitrogen) is susceptible to hydroxylation, leading to carbinolamine formation and subsequent N-dealkylation.
    
  • Fluoroamine Pathway: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Furthermore, the strong electron-withdrawing nature of fluorine destabilizes the formation of the radical cation intermediate required for N-dealkylation.

Mechanism of Metabolic Blockade[2]

MetabolicFate Valinol (S)-Valinol (Susceptible) Oxidation CYP450 Oxidation (Alcohol to Acid) Valinol->Oxidation Rapid Hydrocarbon Alkyl Amine (Susceptible) Dealkylation N-Dealkylation (Iminium Ion) Hydrocarbon->Dealkylation Rapid Fluoro (S)-1-Fluoro-3-methyl-2-butylamine (Resistant) Stable Metabolically Stable Excreted Unchanged Fluoro->Stable C-F Blockade

Figure 1: Comparative metabolic fate. The C-F bond prevents the oxidative pathways that degrade non-fluorinated analogs.

Analytical Differentiation Protocols

Distinguishing the fluorinated product from starting materials (Valinol) or side products requires specific NMR and HPLC protocols.

A. NMR Spectroscopy: The "Geminal Coupling" Signature

The most definitive test for (S)-1-Fluoro-3-methyl-2-butylamine is the Proton (


) NMR  signature at the C1 position.
  • Non-Fluorinated (Valinol): The

    
     protons appear as a multiplet around 3.3–3.6 ppm with small vicinal coupling (
    
    
    
    Hz).
  • Fluorinated Target: The

    
     protons exhibit a massive geminal coupling  to the fluorine atom.
    
    • Chemical Shift:

      
       4.3 – 4.6 ppm (Downfield shift).
      
    • Coupling Constant (

      
      ): 47 – 48 Hz . This splits the signal into a distinct doublet of multiplets .
      

Protocol 1: NMR Validation

  • Dissolve 5 mg of sample in

    
     or 
    
    
    
    .
  • Acquire

    
     NMR (min 400 MHz).
    
  • Verification: Look for the "wide doublet" centered near 4.5 ppm. The distance between the two main legs of the signal must be ~47-48 Hz.

  • 
     NMR:  Run a fluorine scan. Expect a signal around -210 to -225 ppm  (typical for primary alkyl fluorides), appearing as a triplet of doublets (td) due to coupling with the two geminal protons and one vicinal proton.
    
B. HPLC Method for Polarity Comparison

Due to the pKa difference, standard reverse-phase methods must be pH-adjusted.

Protocol 2: Comparative HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (pH ~2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ELSD or CAD (since UV absorbance is low for these aliphatic amines).

Expected Elution Order:

  • (S)-Valinol: Elutes first (Most polar/hydrophilic).

  • Target (Fluoroamine): Elutes intermediate (Increased lipophilicity).

  • Hydrocarbon Analog: Elutes last (Most lipophilic).

Experimental Workflow: Identification Logic

Use the following decision tree to validate the identity of a sourced batch.

ID_Workflow Start Unknown Sample (White Solid) MassSpec LC-MS Analysis (ESI+) Start->MassSpec CheckMass M+H Observed? MassSpec->CheckMass Valinol Mass = 104 Da Identity: Valinol CheckMass->Valinol 104 Fluoro Mass = 106 Da Identity: Fluoroamine CheckMass->Fluoro 106 NMR_Check 1H NMR Analysis (DMSO-d6) Fluoro->NMR_Check Coupling Check 4.5 ppm Region Is J_HF ~47 Hz present? NMR_Check->Coupling Confirmed CONFIRMED (S)-1-Fluoro-3-methyl-2-butylamine Coupling->Confirmed Yes Failed REJECT Check for Elimination (Alkene impurities) Coupling->Failed No (or alkene peaks)

Figure 2: Analytical decision tree for confirming the identity of (S)-1-Fluoro-3-methyl-2-butylamine.

Handling & Stability

  • Hygroscopicity: The Hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C.

  • Free Base Instability: Unlike the HCl salt, the free base of

    
    -fluoroamines can be unstable due to the potential for HF elimination (forming the alkene), especially under strong basic heating. Always handle as the salt until the final coupling step in synthesis.
    

References

  • Vertex AI Search. (2023). Metabolic Stability of Fluorinated Small Molecules. Retrieved from

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • PubChem. (2023). Compound Summary: (S)-Valinol.[2][3] Retrieved from

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Reich, H. J. (2023). NMR Data: Fluorine Coupling Constants. University of Wisconsin. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride proper disposal procedures

This guide outlines the validated disposal and handling protocols for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS 886216-66-6). It is designed for laboratory personnel and safety officers requiring immediate, c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS 886216-66-6). It is designed for laboratory personnel and safety officers requiring immediate, compliant operational directives.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure this protocol applies. This compound is a fluorinated aliphatic amine salt, requiring specific thermal destruction methods to prevent environmental fluorocarbon accumulation.

Parameter Technical Detail
Chemical Name (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
Synonyms (S)-1-Fluoro-3-methylbutan-2-amine HCl; (S)-1-Fluorovalineamine HCl
CAS Number 886216-66-6
Molecular Formula C₅H₁₃ClFN
Physical State White to off-white solid (Powder/Crystals)
Solubility Soluble in water, methanol, DMSO
Primary Hazards Skin/Eye Irritant (H315, H319) , STOT SE 3 (H335) , Acute Tox (H302)
RCRA Status Not P- or U-listed; regulate as Characteristic Hazardous Waste (Toxic/Irritant)

Pre-Disposal Handling & Stabilization

Core Directive: Never dispose of fluorinated amine salts down the drain. Although water-soluble, the carbon-fluorine (C-F) bond is highly stable and resistant to standard biological wastewater treatment, posing environmental persistence risks.

Step 1: Segregation
  • Do Not Mix With: Oxidizers (e.g., nitric acid, permanganates) or strong bases (liberates the free amine, which is volatile and more toxic).

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers with screw-top lids. Avoid metal containers if the salt is damp, as chloride ions can cause corrosion.

Step 2: Labeling

Mark the waste container clearly with the following standard tag:

HAZARDOUS WASTE

  • Contents: (S)-1-Fluoro-3-methyl-2-butylamine HCl (100%)

  • Hazards: Irritant, Fluorinated Organic

Disposal Workflow (Decision Matrix)

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: (S)-1-Fluoro-3-methyl-2-butylamine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure substance, contaminated wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent/water) StateCheck->LiquidWaste Solution SegregationSolid Segregate into Solid Hazardous Waste Drum SolidWaste->SegregationSolid SegregationLiquid Segregate into Halogenated Solvent Waste LiquidWaste->SegregationLiquid Treatment Destruction Method: High-Temperature Incineration (>1100°C with Scrubber) SegregationSolid->Treatment SegregationLiquid->Treatment Final Regulatory Compliance: EPA/RCRA Manifest Treatment->Final

Figure 1: Operational workflow for the segregation and destruction of fluorinated amine salts. Note that high-temperature incineration is mandatory to break the C-F bond.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
  • Applicability: Expired pure chemical, weighing boats, contaminated gloves, and paper towels.

  • Procedure:

    • Place solid waste into a wide-mouth HDPE jar .

    • If the waste is a fine powder, dampen slightly with water or mineral oil to prevent dust generation before sealing.

    • Seal the container with a chemically resistant cap.[1]

    • Disposal Route: Transfer to the facility's Hazardous Waste Storage Area. The waste must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) approved for incineration .

    • Why Incineration? Landfilling fluorinated organics is discouraged due to potential leaching. Incineration at >1100°C ensures complete mineralization to CO₂, H₂O, and HF (which is captured by scrubbers).

Protocol B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, mother liquors, or dissolved samples.

  • Procedure:

    • Check pH.[2] If the solution is acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃). Caution: Neutralization may precipitate the free amine; ensure ventilation.

    • Pour into a waste container labeled "Halogenated Organic Solvents" .

    • Critical Constraint: Do not mix with "Non-Halogenated" waste streams. The presence of Fluorine (F) requires the waste stream to be treated as halogenated to prevent damage to standard incinerators not equipped with acid scrubbers.

    • Disposal Route: Ship as UN 2920 (Corrosive Liquid, Flammable, N.O.S.) or UN 2811 (Toxic Solid, Organic, N.O.S.) depending on the solvent matrix.

Emergency Procedures

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95/P100 dust mask if powder is airborne.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully using a dustpan or HEPA vacuum.

    • Liquids: Absorb with vermiculite, sand, or a commercial "Universal" spill pad.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials into the Solid Waste container (Protocol A).

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult a physician.

References

  • ChemScene. (S)-1-Fluoro-3-methylbutan-2-amine hydrochloride Safety Data Sheet (CAS 886216-66-6). Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-Fluoro-3-methylbutan-1-amine hydrochloride (Analogous Fluorinated Amine Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved from

  • Prudent Practices in the Laboratory. Management of Waste: Incineration of Halogenated Organics. National Academies Press. Retrieved from

Sources

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